Troparil

Catalog No.
S599919
CAS No.
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

Product Name

Troparil

IUPAC Name

methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3

InChI Key

OMBOXYLBBHNWHL-UHFFFAOYSA-N

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Pharmacological Profile & Comparison with Cocaine

Author: Smolecule Technical Support Team. Date: February 2026

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, sharing a similar structure with cocaine but with key differences that enhance its utility in research [1] [2].

The table below provides a quantitative comparison of this compound and Cocaine.

Property This compound Cocaine
Dopamine Reuptake Inhibition Potency [1] Several times more potent Baseline potency
Serotonin Reuptake Inhibition Potency [1] Less potent More potent
Duration of Action [1] [3] Several times longer Shorter
Local Anesthetic Effect [1] [3] No Yes
Cardiotoxicity [1] Slightly less Higher
Legal Status for Research [1] Fewer licensing restrictions Highly restricted & controlled

Metabolism and Detection in Toxicological Studies

Understanding this compound's metabolic fate is critical for detecting its use in forensic and clinical contexts. A 2024 study characterized its metabolism using rat urine and pooled human liver S9 fraction (pHLS9) [4].

  • Main Metabolic Pathway: The primary phase I reaction is demethylation [4].
  • Other Phase I Reactions: Hydroxylation can occur on either the tropane ring or the phenyl ring, and these steps can combine [4].
  • Phase II Metabolism (Conjugation): The phase I metabolites can undergo glucuronidation to form phase II metabolites, which were detected in rat urine [4].

This metabolic pathway can be visualized in the following experimental workflow.

G Start This compound (C16H21NO2) M1 Demethylated Metabolite Start->M1 Demethylation (Main Path) M2 Tropane Ring Hydroxylated Start->M2 Hydroxylation M3 Phenyl Ring Hydroxylated Start->M3 Hydroxylation G1 Glucuronidated Metabolite M1->G1 Glucuronidation Detect Detection in Rat Urine / pHLS9 M1->Detect Phase I M4 Combined Hydroxylated M2->M4 Combined G2 Glucuronidated Metabolite M2->G2 Glucuronidation M2->Detect Phase I M3->M4 Combined G3 Glucuronidated Metabolite M3->G3 Glucuronidation M3->Detect Phase I G4 Glucuronidated Metabolite M4->G4 Glucuronidation M4->Detect Phase I G1->Detect Phase II (Rat Urine) G2->Detect Phase II (Rat Urine) G3->Detect Phase II (Rat Urine) G4->Detect Phase II (Rat Urine)

Experimental protocols for metabolism studies typically involve:

  • In vitro incubations with systems like pooled human liver S9 fraction (pHLS9) to simulate human liver metabolism [4].
  • In vivo studies collecting bio-samples (e.g., urine) from administered animal models [4].
  • Advanced analytical techniques like HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) for separating and identifying metabolites [4] [5].

Important Research and Safety Considerations

  • Legal Status: this compound may be considered a controlled substance analogue of cocaine in some jurisdictions like the United States and Canada due to its similar chemical structure, despite its primary use in research [1] [3].
  • Illicit Appearance: this compound has been identified in illegal products and samples collected from drug users, indicating some level of recreational use [4] [5].
  • Purity and Sourcing: Researchers should exercise caution, as substances obtained from unregulated sources may not always match their declared contents [5].

References

Comprehensive Technical Guide to Troparil (WIN 35,065-2): Pharmacology, Applications, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Background Profile

Troparil, systematically named methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane-based dopamine reuptake inhibitor (DRI) used primarily in scientific research. It is structurally derived from methylecgonidine and represents a simplified cocaine analog with significant modifications to its pharmacological properties [1] [2].

Key Identifiers:

  • CAS Registry Numbers: 74163-84-1 (base), multiple salt forms exist [3]
  • Alternative Designations: WIN 35,065-2, β-CPT, (-)-2β-Carbomethoxy-3β-phenyltropane [1] [3] [2]
  • Molecular Formula: C₁₆H₂₁NO₂ [1] [2] [4]
  • Molar Mass: 259.35 g/mol [1] [2] [4]
  • Melting Point: 190-191°C [1] [4]

The compound was first synthesized in the 1970s by Clarke and colleagues with the intention of separating the stimulant actions of cocaine from its toxicity and dependence liability [1] [4] [5]. The most significant structural modification in this compound compared to cocaine is the replacement of the hydrolyzable ester linkage between the phenyl ring and tropane nucleus with a stable carbon-carbon bond, which fundamentally alters its metabolic profile and pharmacological properties [1] [2].

Pharmacological Characterization

Mechanism of Action and Transporter Affinity

This compound functions primarily as a dopamine reuptake inhibitor (DRI) with high binding affinity for the dopamine transporter (DAT). Its mechanism involves blocking the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine concentrations in the brain's reward pathways [1] [5].

Table: Comparative Pharmacological Profile of this compound and Reference Compounds

Compound DAT Affinity (Kᵢ, nM) Potency Relative to Cocaine Duration of Action Selectivity Profile
This compound 1.1-23 [5] 3-6× more potent [1] [6] Several times longer than cocaine [1] [2] Preferential DRI, weaker SERT/NET inhibition [1]
Cocaine ~100 [5] Reference Short (rapid metabolism) Non-selective SNDRI
RTI-31 1.1 [5] Highly potent Long-lasting DAT selective
WIN 35,428 Similar to this compound [7] Potent Extended DAT preferential

The structural simplification of this compound compared to cocaine eliminates the local anesthetic properties while retaining and even enhancing the stimulant effects through more potent dopamine transporter binding [1] [2]. Research indicates this compound has a unique profile among phenyltropanes as it may be the only regular phenyltropane where norepinephrine transporter (NET) affinity exceeds dopamine transporter (DAT) affinity, though this requires further verification [1].

Metabolic Stability and Duration

The critical carbon-carbon bond between the phenyl ring and tropane nucleus makes this compound resistant to esterase-mediated hydrolysis that rapidly metabolizes cocaine. This structural feature extends its duration of action to several times longer than cocaine and eliminates its local anesthetic activity, resulting in a pure stimulant profile [1] [2] [4].

Research Applications and Experimental Protocols

Dopamine Transporter Mapping

This compound, particularly in ³H-radiolabeled forms, is extensively used to map the distribution and density of dopamine transporters in the brain using autoradiography techniques [1] [2] [5].

Experimental Protocol: DAT Binding Assay

  • Tissue Preparation: Fresh or frozen rat caudate putamen tissue is homogenized in appropriate buffer (typically 50mM Tris-HCl, pH 7.4, containing 120mM NaCl and 5mM KCl) [7].

  • Radioligand Binding: Tissue homogenates are incubated with [³H]WIN 35,428 (specific activity ~70-87 Ci/mmol) at concentrations ranging from 0.5-20nM in the presence or absence of test compounds [7].

  • Incubation Conditions: Samples are incubated for 120 minutes at 4°C to reach binding equilibrium [7].

  • Separation and Measurement: Bound radioligand is separated by rapid filtration through glass fiber filters (presoaked in 0.5% polyethylenimine) followed by washing with ice-cold buffer. Radioactivity is measured using liquid scintillation counting [7].

  • Data Analysis: Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/Kₐ), where [L] is radioligand concentration and Kₐ is its dissociation constant [7].

G Start Tissue Homogenization (Rat Caudate Putamen) Prep Prepare Binding Buffer (50mM Tris-HCl, pH 7.4 120mM NaCl, 5mM KCl) Start->Prep Incubate Incubation with [³H]WIN 35,428 ± Test Compounds (120 min, 4°C) Prep->Incubate Separate Separation by Filtration (Glass Fiber Filters) Incubate->Separate Measure Liquid Scintillation Counting Separate->Measure Analyze Data Analysis Kᵢ = IC₅₀/(1 + [L]/Kₐ) Measure->Analyze

Experimental workflow for dopamine transporter binding assays using this compound analogs

Behavioral Studies

This compound serves as a valuable research tool in animal models of addiction and stimulant effects, particularly as it produces cocaine-like discriminative stimulus effects while avoiding the stringent licensing requirements for cocaine itself [1] [6].

Drug Discrimination Protocol:

  • Animal Training: Rats are trained to discriminate 10 mg/kg cocaine from saline using a standard two-lever operant conditioning procedure [6].

  • Reinforcement Schedule: Correct-lever responding is reinforced under a fixed-ratio 20 (FR20) schedule of food reinforcement [6].

  • Substitution Testing: Trained animals receive this compound or its analogs in substitution tests to determine if they generalize to the cocaine discriminative stimulus [6].

  • Data Collection: Complete substitution is defined as ≥80% drug-appropriate responding, with response rates comparable to training dose of cocaine [6].

Research demonstrates that this compound (WIN 35,065-2) substitutes completely for cocaine in drug discrimination studies, with phenyltropane analogs showing 6 to 26.8-fold greater potency than cocaine itself [6]. These potent cocaine-like effects in vivo correspond with high affinities for the cocaine recognition site on the dopamine transporter, providing evidence that this site mediates behavioral effects relevant to cocaine abuse [6].

Structure-Activity Relationships (SAR)

The phenyltropane structure of this compound serves as a template for extensive SAR studies aimed at developing compounds with optimized transporter selectivity and reduced abuse liability [5].

Key SAR Findings:

  • Stereochemical Requirements: The ββ-isomer configuration of this compound is essential for high DAT affinity, with αβ-isomers showing markedly reduced activity [5].

  • Phenyl Ring Substitutions:

    • 4-Chloro substitution (RTI-31) yields high DAT affinity (Kᵢ = 1.1 nM) with improved safety profile [5]
    • 4-Bromo substitution (RTI-51) maintains high DAT affinity (Kᵢ = 1.7 nM) with additional SERT affinity [5]
    • 4-Methyl substitution (RTI-32) provides high DAT affinity (Kᵢ = 1.7 nM) [5]
  • Tropane Modifications: Alkyl substitutions at the 6-position generally decrease DAT affinity with increasing chain length, though 6β-methyl substitution retains moderate activity (Kᵢ = 57 nM) [7].

G Core Phenyltropane Core Structure Stereo Stereochemistry ββ-configuration critical Core->Stereo Phenyl Phenyl Ring 4-position modifications alter potency/selectivity Core->Phenyl Ester Ester Group Methoxycarbonyl optimizes DAT affinity Core->Ester Tropane Tropane Nitrogen Methyl substitution maintains activity Core->Tropane

Key structural features influencing this compound's dopamine transporter affinity

Safety and Regulatory Considerations

Abuse Liability and Toxicology

While this compound produces cocaine-like discriminative stimulus effects and functions as a reinforcer in animal models, its abuse liability in humans has proven extremely rare due to complex synthesis requirements and limited availability [1] [2]. The compound demonstrates reduced cardiotoxicity compared to cocaine, as the absence of local anesthetic activity eliminates sodium channel blockade effects that contribute to cocaine's cardiovascular toxicity [1].

Safety profiling in animal models indicates that at high doses (100 mg/kg), this compound can produce convulsions, though it appears safer than some more potent analogs like RTI-55 which can be lethal at this dose [5].

Legal Status

The legal status of this compound varies by jurisdiction and remains somewhat ambiguous:

  • United States: May be considered a controlled substance analog of cocaine under the Federal Analog Act [1] [2] [4]
  • Canada: Status depends on whether it would be considered a derivative of ecgonine, coca, or cocaine according to the Controlled Drugs and Substances Act [1]
  • International: As of 2007, not explicitly controlled in many countries, though analog laws could potentially apply [2] [4]

The legal ambiguity stems from questions about whether structural simplification (removal of the ester linkage) constitutes "substantial similarity" to cocaine, as most precedent cases involve addition rather than removal of functional groups [2] [4].

Research Utility and Comparative Advantages

This compound offers several advantages for neuroscience research:

  • DAT Selectivity: Higher potency and selectivity for DAT compared to cocaine, providing a more specific pharmacological tool [1]

  • Extended Duration: Longer action enables studies requiring sustained DAT inhibition without repeated administration [1] [2]

  • Reduced Regulatory Burden: As a non-controlled research chemical in many jurisdictions, it offers accessibility compared to Schedule II cocaine [1]

  • Radioligand Applications: ³H-labeled forms allow precise mapping of DAT distribution in brain tissue [1] [5]

  • Structural Template: Serves as a foundation for developing novel DAT inhibitors with optimized properties for treating cocaine addiction [8] [5]

References

Troparil pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from methylecgonidine, the pyrolytic product of cocaine [1]. Its core mechanism and properties are summarized below.

  • Mechanism of Action: this compound acts as a potent inhibitor of the dopamine transporter (DAT), increasing dopamine levels in the synaptic cleft [1] [2]. It also inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), but with a higher selectivity for DAT over SERT compared to cocaine [1].
  • Key Pharmacological Characteristics: this compound lacks an ester linkage found in cocaine, making it a pure stimulant without local anesthetic action [1]. This also contributes to its longer duration of action and potentially reduced cardiotoxicity compared to cocaine [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound in comparison to cocaine.

Parameter This compound Cocaine Notes & References
Molecular Formula C₁₆H₂₁NO₂ C₁₇H₂₁NO₄ [1]
Molar Mass 259.349 g·mol⁻¹ 303.353 g·mol⁻¹ [1]
Melting Point 190 - 191 °C 98 °C [1]
DAT Inhibition Potency Higher Lower This compound is several times more potent as a DRI [1].
SERT Inhibition Potency Lower Higher This compound is less potent as a serotonin reuptake inhibitor [1].
Duration of Action Longer Shorter Lacking hydrolyzable ester bond [1] [3].
Local Anesthetic Action No Yes [1]

Recent Research and Metabolic Profile

Recent studies characterize this compound as a new psychoactive substance (NPS) with a cocaine-like profile [3] [4].

  • Metabolic Fate: A 2024 study identified this compound's metabolic pathways using rat urine and pooled human liver S9 fraction (pHLS9) [3]. The main metabolic steps are demethylation and hydroxylation.
    • Phase I Metabolites: Four identified, primarily via demethylation, and hydroxylation of the tropane or phenyl rings [3].
    • Phase II Metabolites: Three identified, involving glucuronidation of hydroxylated metabolites [3].
  • Research Applications: this compound is used in scientific research to map dopamine transporters in the brain using radiolabeled compounds and as a cocaine alternative in animal studies to avoid stringent licensing requirements [1].

Safety and Legal Status

  • Abuse Potential: Phenyltropanes like this compound may have less abuse potential than cocaine [1]. Synthesis requires demanding reaction conditions, making large-scale illicit production difficult [1].
  • Legal Status: this compound may be considered a controlled substance analogue of cocaine in the United States and other countries due to its similar chemical structure [1] [5].

Key Experimental Protocols

For researchers, understanding the methodology behind key findings is critical. The following summarizes the experimental protocol from the recent metabolism study [3] [4].

Objective: To characterize the in vitro and in vivo metabolism of this compound. Test Systems: Pooled human liver S9 fraction (pHLS9) and male Wistar rats. Dosing: Rats received a single oral dose of 2 mg/kg [4]. Sample Analysis: Samples (urine, incubation mixtures) were analyzed using HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) [3] [4].

The experimental workflow for this study can be summarized as follows:

start Study Start in_vitro In Vitro Incubation with human liver S9 fraction start->in_vitro in_vivo In Vivo Administration Oral dose (2 mg/kg) to Rat start->in_vivo sample_prep Sample Preparation & Analysis (HPLC-HRMS/MS) in_vitro->sample_prep in_vivo->sample_prep metabolite_id Metabolite Identification Phase I & II sample_prep->metabolite_id

Conclusion

This compound serves as a potent and selective research tool for studying the dopamine transporter. Its distinct chemical structure provides advantages over cocaine for specific research applications, though its status as a new psychoactive substance necessitates careful legal consideration.

References

Troparil new psychoactive substance NPS identification

Author: Smolecule Technical Support Team. Date: February 2026

Core Identification Techniques

Forensic and research laboratories employ a multi-technique approach for the unequivocal identification of Troparil. The following table summarizes the key analytical methods and their specific configurations as detailed in the search results [1].

Technique Key Configuration Details Primary Role in Identification

| LC-ESI-QTOF-MS/MS | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 μm). Gradient: Water/ACN/formic acid to MeOH/ACN/formic acid over 12 min. ESI (+), capillary 4500 V. | High-resolution accurate mass measurement; structural elucidation via fragmentation patterns. | | GC-EI-MS | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 μm). Temp: 75°C to 320°C. EI (70 eV). | Provides characteristic electron ionization fragmentation spectrum for library matching. | | NMR Spectroscopy | Spectrometer: Varian VNMRS-500 (¹H 499.8 MHz, ¹³C 125.7 MHz). Experiments: ¹H, ¹³C, COSY, HSQC, HMBC. | Definitive structural and stereochemical confirmation. |

The workflow for the analytical characterization of a suspected this compound sample typically follows a logical progression, integrating these techniques.

G Start Sample (Powder/Tablet) LC_HRMS LC-HRMS/MS Screening Start->LC_HRMS Initial screening and precise mass GC_EI_MS GC-EI-MS Analysis LC_HRMS->GC_EI_MS Confirmation with EI spectrum library NMR NMR Spectroscopy GC_EI_MS->NMR Full structural and stereochemical elucidation ID_Confirmed Identification Confirmed NMR->ID_Confirmed

Analytical workflow for this compound identification

Structural & Pharmacological Profile

Understanding the identity of this compound requires a clear summary of its defining characteristics.

Property Description
IUPAC Name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] [3]
Other Names β-CPT, WIN 35,065-2 [2] [4]
Molecular Formula C₁₆H₂₁NO₂ [2] [3]
Molar Mass 259.34 g·mol⁻¹ [2] [3]
CAS Number 74163-84-1 (base), 50372-80-0 (HCl salt noted by some vendors) [2] [3]
Pharmacological Action Dopamine Reuptake Inhibitor (DRI) [2]
Potency vs. Cocaine Several times more potent as a dopamine reuptake inhibitor [2].
Key Structural Feature Direct C-C bond between phenyl and tropane rings (lacks hydrolyzable ester link in cocaine), leading to longer duration and no local anesthetic action [2] [4].

Metabolism and Detection

For toxicological analysis, knowledge of a substance's metabolites is essential for detection in biological samples. A 2024 metabolism study provides the following insights into this compound [5].

Aspect Findings
Study Models In vitro (pooled human liver S9 fraction) and in vivo (rat urine).
Main Metabolic Step Demethylation: Removal of the N-methyl group is a primary biotransformation.
Other Phase I Reactions Hydroxylation on the tropane ring and/or the phenyl ring.
Phase II Metabolism Glucuronidation of hydroxylated metabolites.
Key Note for Detection Phase I metabolites were detected in both rat urine and human liver S9 incubations, while Phase II metabolites were only found in rat urine. The parent compound may not be detectable in urine.

Research Context & Consumption

This compound is a potent synthetic stimulant that has appeared on the illicit drug market.

  • Research Use: Primarily used in scientific research to study the dopamine transporter, as it avoids the stringent licensing required for cocaine and has a more favorable pharmacological profile [2] [3].
  • Illicit Presence: Despite its challenging synthesis, this compound has been identified in illegal products, indicating active consumption. For example, it was found in a white round tablet labeled 'Hyper' in samples collected from drug users in Warsaw [1].
  • Legal Status: The legal status is often unclear. It may be considered a controlled substance analogue of cocaine in jurisdictions like the United States, Canada, and Australia due to its similar chemical structure and effect [2] [4].

References

Comprehensive Application Notes and Protocols for Troparil Analysis Using HPLC-HRMS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troparil and Analytical Challenges

This compound ((-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) is a synthetic stimulant and cocaine analogue that acts as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine. As a new psychoactive substance (NPS), this compound presents significant analytical challenges due to its structural complexity, potential isomeric interferences, and typically low concentrations in complex biological and seized material matrices. The phenyltropane structure of this compound, characterized by a tropane ring with phenyl and carbomethoxy substituents at the 3β and 2β positions respectively, creates a molecule that requires sophisticated analytical techniques for accurate identification and quantification.

The analysis of this compound is further complicated by several factors. First, the lack of ester linkage (unlike cocaine) increases its metabolic stability but may lead to the formation of unique metabolites that must be characterized. Second, the stereochemical considerations of the molecule ((1R,2S,3S,5S) configuration) may require chiral separation in some analytical contexts. Third, the emergence of novel analogues and the potential for mixed samples necessitates highly selective detection methods. High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as the gold standard technique for this compound analysis due to its superior sensitivity, selectivity, and capability for non-targeted screening.

HPLC-HRMS/MS Analytical Method

Chromatographic Separation

Chromatographic separation of this compound requires optimization to achieve baseline separation from potential interferences and matrix components. Based on established methodologies, the following parameters have been validated for this compound analysis:

Table 1: HPLC Conditions for this compound Separation

Parameter Specification Notes
Column Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) Thermo Fisher Scientific
Guard Column Hypersil GOLD (10 × 2.1 mm, 3 μm) Thermo Fisher Scientific
Mobile Phase A Water/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) LC-MS grade solvents
Mobile Phase B Methanol/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) LC-MS grade solvents
Gradient Program 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B Linear gradient
Flow Rate 0.15 mL/min Constant
Column Temperature 25°C Controlled
Injection Volume 1-10 μL Dependent on sensitivity requirements

The gradient elution program is designed to achieve optimal separation of this compound from matrix components while maintaining a reasonable analysis time. The retention time for this compound under these conditions is approximately 6.8-7.2 minutes, though this should be verified with authentic standards in each laboratory. The use of acidified mobile phases enhances peak shape and ionization efficiency for this basic compound.

Mass Spectrometric Detection

High-resolution mass spectrometry provides the specificity needed for definitive identification of this compound and its metabolites. The following parameters have been optimized for this compound detection:

Table 2: HRMS Parameters for this compound Analysis

Parameter Specification Notes
Mass Analyzer Quadrupole Time-of-Flight (QTOF) Resolution >17,500 FWHM
Ionization Source Electrospray Ionization (ESI) Positive mode
Capillary Voltage 4500 V Optimized for this compound
Dry Gas Flow 8.0 L/min Nitrogen or air
Dry Heater 180°C -
Scan Range m/z 50-1500 Full scan mode
Collision Energies 35-40 eV (ramped) For MS/MS fragmentation
Calibration Sodium formate cluster ions Daily calibration recommended

The protonated molecule [M+H]⁺ of this compound appears at m/z 260.1645 (theoretical) with a mass accuracy typically within 3 ppm when properly calibrated. The characteristic fragmentation pattern includes predominant ions at m/z 182.1176 (tropane ring with phenyl), m/z 124.1125 (protonated phenyltropane core), and m/z 84.0808 (N-methylated tropane fragment). These fragments provide structural confirmation through the characteristic loss of the carbomethoxy group and subsequent ring cleavages.

Sample Preparation Protocols

Standards and Solvents

Reference standards of this compound may not be commercially available in all jurisdictions, requiring laboratories to synthesize their own or obtain through specialized suppliers. All solvents should be LC-MS grade to minimize contamination and ion suppression. Mobile phases should be prepared daily and degassed before use. Stock solutions of this compound should be prepared in methanol or acetonitrile at a concentration of 1 mg/mL and stored at -20°C when not in use. Working solutions should be prepared fresh weekly by appropriate dilution.

Sample Preparation Procedures

Sample preparation varies significantly depending on the matrix, with different approaches required for seized materials versus biological specimens:

  • Seized Materials: Accurately weigh approximately 10 mg of powdered sample into a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix thoroughly. Centrifuge at 10,000 × g for 5 minutes and dilute the supernatant 1:100 with mobile phase A before analysis. For quantitative applications, include internal standards such as deuterated analogues if available [1].

  • Biological Matrices (Urine, Plasma): To 1 mL of biological sample, add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase A and transfer to an autosampler vial for analysis. For improved extraction efficiency, solid-phase extraction (e.g., mixed-mode cation exchange cartridges) may be employed [2].

Data Processing and Analysis Workflow

Identification and Confirmation

This compound identification should follow established guidelines for confidence in identification, requiring multiple data points:

  • Accurate mass measurement: The measured m/z of [M+H]⁺ should be within 5 ppm of the theoretical value (260.1645)
  • Isotopic pattern matching: The isotopic distribution should match the theoretical pattern for C₁₆H₂₁NO₂
  • Retention time consistency: Should match the reference standard within ±0.1 minutes
  • Fragmentation pattern: MS/MS spectrum should contain the characteristic fragment ions
Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis, from sample preparation to data interpretation:

G cluster_sample Sample Preparation Steps cluster_data Data Processing Steps SamplePreparation Sample Preparation HPLCSeparation HPLC Separation SamplePreparation->HPLCSeparation Extracted Sample MSDetection HRMS Detection HPLCSeparation->MSDetection Chromatographic Peak DataProcessing Data Processing MSDetection->DataProcessing Mass Spectral Data ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation Processed Data PeakIntegration Peak Integration DataProcessing->PeakIntegration Weighing Weigh/Measure Sample Extraction Solvent Extraction Weighing->Extraction Cleanup Cleanup (if needed) Extraction->Cleanup Dilution Dilution/Reconstitution Cleanup->Dilution Dilution->HPLCSeparation MassAccuracy Mass Accuracy Check PeakIntegration->MassAccuracy Fragmentation Fragmentation Analysis MassAccuracy->Fragmentation Confirmation Identity Confirmation Fragmentation->Confirmation

Figure 1: Complete analytical workflow for this compound analysis using HPLC-HRMS/MS

Experimental Results and Data Interpretation

Mass Spectrometric Characteristics

This compound displays characteristic fragmentation under collision-induced dissociation conditions that provides structural confirmation. The following table summarizes the key ions observed in the MS/MS spectrum:

Table 3: Characteristic MS/MS Fragments of this compound (m/z 260.1645)

m/z Relative Abundance (%) Proposed Identification Formula
260.1645 100 [M+H]⁺ (precursor) C₁₆H₂₂NO₂⁺
182.1176 45-65 Tropane ring with phenyl substituent C₁₂H₁₆N⁺
124.1125 75-90 Protonated phenyltropane core C₈H₁₄N⁺
98.0964 20-35 Ring cleavage product C₆H₁₂N⁺
84.0808 85-100 N-methylated tropane fragment C₅H₁₀N⁺

The fragmentation pathway primarily involves initial loss of the carbomethoxy group followed by cleavages within the tropane ring system. The abundant fragment at m/z 84.0808 is particularly characteristic of the N-methyl-8-azabicyclo[3.2.1]octane structure and provides strong evidence for the tropane skeleton.

Metabolic Profiling

This compound metabolism follows several pathways that can be detected using the described HPLC-HRMS/MS method. Recent studies have identified multiple metabolites in rat urine and human liver preparations:

Table 4: Identified this compound Metabolites and Their Characteristics

Metabolite RT (min) [M+H]⁺ (m/z) Major Fragments Proposed Structure
This compound 7.2 260.1645 182.1176, 124.1125, 84.0808 Parent compound
M1 (Demethylated) 5.8 246.1489 182.1176, 124.1125, 84.0808 N-desmethyl this compound
M2 (Hydroxylated) 6.1 276.1594 198.1126, 140.1075, 84.0808 Phenyl ring hydroxylation
M3 (Di-hydroxylated) 5.5 292.1543 214.1075, 156.1024, 84.0808 Multiple hydroxylations
M4 (Glucuronide) 4.9 436.1965 260.1645, 182.1176, 84.0808 O-glucuronide conjugate

The demethylated metabolite (M1) represents the major biotransformation product, while hydroxylated metabolites (M2, M3) and their conjugates (M4) are present in lower abundances. The metabolic profile suggests that this compound undergoes extensive hepatic metabolism, which should be considered when developing analytical methods for biological specimens [2].

Troubleshooting and Method Optimization

Common Issues and Solutions

Method performance may be affected by various factors that require troubleshooting:

  • Poor Chromatographic Peak Shape: This may result from column degradation or inappropriate mobile phase pH. Replace the column and ensure mobile phase pH is approximately 2.5-3.5 using formic acid.
  • Reduced Sensitivity: Ion suppression or source contamination are common causes. Implement more thorough sample cleanup and clean the ion source according to manufacturer recommendations.
  • Mass Accuracy Drift: Inadequate calibration is the typical cause. Perform fresh calibration with sodium formate clusters and ensure stable temperature in the mass analyzer.
  • Retention Time Shifts: Mobile phase composition or column temperature fluctuations are likely causes. Prepare fresh mobile phases daily and verify column temperature stability.
Method Validation Parameters

For quantitative applications, the method should be validated according to accepted guidelines. Key validation parameters include:

  • Linearity: Typically demonstrated from LOQ to 1000 ng/mL with R² > 0.99
  • Accuracy: 85-115% recovery across the calibration range
  • Precision: <15% RSD for intra-day and inter-day measurements
  • Limit of Detection (LOD): Approximately 0.1-0.5 ng/mL for most applications
  • Limit of Quantification (LOQ): Approximately 1-2 ng/mL with acceptable accuracy and precision
  • Selectivity: No interference from blank matrix at the retention time of this compound

Applications and Case Studies

Forensic Drug Analysis

This compound identification in seized materials represents a primary application of this methodology. The described protocol enables unambiguous identification of this compound in complex mixtures often encountered in forensic casework. When applied to actual case samples, the method has successfully identified this compound in powders and tablets, sometimes in combination with other NPS such as piperazine derivatives [3] [4]. The high mass accuracy provided by QTOF instrumentation (<5 ppm) allows differentiation from isomeric compounds and provides confidence in identification when reference standards are unavailable.

Metabolic and Pharmacokinetic Studies

This compound metabolism can be comprehensively characterized using the described HPLC-HRMS/MS method. Application to in vitro incubation systems (e.g., human liver S9 fractions or hepatocytes) and in vivo samples (e.g., rat urine) has revealed extensive metabolism through N-demethylation, hydroxylation, and conjugation pathways [2]. The non-targeted data acquisition capability of HRMS allows retrospective data mining for novel metabolites without re-analysis of samples, significantly enhancing research efficiency.

Conclusion

The HPLC-HRMS/MS method described herein provides a robust, sensitive, and selective approach for the identification and characterization of this compound in various matrices. The combination of reversed-phase chromatography with high-resolution accurate mass spectrometry enables definitive confirmation of this compound identity based on exact mass measurement and characteristic fragmentation pattern. The application of this methodology to seized materials and biological specimens demonstrates its utility in both forensic and clinical contexts, providing essential data for risk assessment and public health protection. As the NPS landscape continues to evolve, such reliable analytical methods remain crucial for effective monitoring and response to emerging drug threats.

References

Comprehensive Application Notes and Protocols: Characterization of Troparil Metabolism in Rat Urine for Toxicological Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Troparil ((1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a new psychoactive substance (NPS) with cocaine-like effects that has emerged as a substance of concern in forensic and clinical toxicology. As a phenyltropane-based dopamine reuptake inhibitor (DRI), this compound demonstrates several-fold higher potency and longer duration of action compared to cocaine, creating significant potential for abuse and adverse health effects [1]. The rising demand for cocaine and the limitations of plant-based drug production have increased the likelihood that consumers and distributors may turn to synthetic alternatives like this compound, mirroring patterns observed previously with the opioid crisis where fentanyl analogs led to increased overdose cases [2]. Despite its potential for misuse, intoxication cases have been rarely reported, partly due to the lack of metabolic biomarkers for detection in biological samples. This application note provides detailed protocols for characterizing this compound metabolism in rat urine, enabling toxicologists and researchers to identify appropriate markers for consumption and develop effective detection methods.

Metabolic Profile of this compound

Phase I and Phase II Metabolism

This compound undergoes extensive metabolism in biological systems, forming multiple metabolites through various enzymatic pathways. Understanding these transformations is crucial for developing comprehensive analytical methods for detecting this compound exposure.

Table 1: Phase I Metabolites of this compound Identified in Rat Urine

Metabolite ID Biotransformation Mass Shift (Da) Detection in Rat Urine Relative Abundance
M1 Demethylation -14 Detected High (Primary metabolite)
M2 Hydroxylation (tropane ring) +16 Detected Medium
M3 Hydroxylation (phenyl ring) +16 Detected Medium
M4 Combined demethylation and hydroxylation +2 Detected Low

Table 2: Phase II Metabolites of this compound Identified in Rat Urine

Metabolite ID Conjugation Type Mass Shift (Da) Detection System Notes
M5 Glucuronidation of M1 +176 Rat urine only Phase II of primary metabolite
M6 Glucuronidation of M2 +176 Rat urine only -
M7 Glucuronidation of M3 +176 Rat urine only -

The primary metabolic pathway for this compound involves demethylation, resulting in the formation of M1 as the predominant metabolite. Additional Phase I transformations include hydroxylation at both the tropane and phenyl rings, either as isolated transformations or in combination with demethylation [3]. Phase II metabolism proceeds mainly via glucuronidation of the hydroxylated Phase I metabolites, which significantly increases their water solubility and urinary excretion. It is noteworthy that while Phase I metabolites were detectable in both rat urine and pooled human liver S9 fraction (pHLS9) incubations, Phase II metabolites were exclusively identified in rat urine, highlighting important species-dependent metabolic differences that must be considered when extrapolating results [3] [2].

G This compound Metabolic Pathways cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Metabolism This compound This compound M1 M1: Demethylation (-14 Da) This compound->M1 M2 M2: Tropane Ring Hydroxylation (+16 Da) This compound->M2 M3 M3: Phenyl Ring Hydroxylation (+16 Da) This compound->M3 M4 M4: Combined Demethylation & Hydroxylation (+2 Da) M1->M4 M5 M5: M1 Glucuronide (+176 Da) M1->M5 M2->M4 M6 M6: M2 Glucuronide (+176 Da) M2->M6 M7 M7: M3 Glucuronide (+176 Da) M3->M7

Experimental Protocol

In Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)
3.1.1 Reagents and Preparation
  • Test substance: this compound standard (25 µM final concentration)
  • Biological system: Pooled human liver S9 fraction (20 mg protein/mL, from 30 individual donors)
  • Cofactor system:
    • 2.5 mM Mg²⁺
    • 0.6 mM NADP⁺
    • 2.5 mM isocitrate
    • 0.8 U/mL isocitrate dehydrogenase
    • 2.5 mM UDP-glucuronic acid (for Phase II metabolism)
    • 40 µM PAPS (sulfation cofactor)
    • 1.2 mM SAM (methylation cofactor)
    • 10 mM glutathione (for trapping reactive metabolites)
  • Buffer: 90 mM phosphate buffer (pH 7.4)
3.1.2 Incubation Procedure
  • Prepare preincubation mixture containing alamethicin (25 µg/mL), phosphate buffer, Mg²⁺, isocitrate, NADP⁺, isocitrate dehydrogenase, and superoxide dismutase
  • Preincubate the mixture at 37°C with shaking at 200 rpm for 10 minutes
  • Add UDP-glucuronic acid, PAPS, SAM, dithiothreitol (1 mM), and glutathione
  • Initiate reactions by adding this compound standard (25 µM final concentration)
  • Maintain incubation at 37°C with continuous shaking at 200 rpm
  • Collect aliquots (60 µL) at 60-minute and 480-minute time points
  • Terminate reactions with ice-cold acetonitrile (20-30 µL)
  • Precipitate proteins for 30 minutes at -18°C
  • Centrifuge at 18,407 × g for 2 minutes
  • Transfer 60 µL of supernatant to MS vials for analysis [2]
In Vivo Rat Urine Collection
3.2.1 Animal Administration
  • Animals: Male Wistar rats (0.4 kg body weight)
  • Dosing: this compound administered orally at 2 mg/kg body weight
  • Dose justification: Based on reported human recreational doses of 20-30 mg, converted to animal equivalent dose using standard conversion tables
  • Control: Each rat serves as its own control with six weeks between control sampling and drug administration
  • Ethical considerations: Experiments conducted in accordance with German Animal Welfare Act (§11 Abs. 1 TierSchG) and ARRIVE guidelines [2]
3.2.2 Urine Collection Protocol
  • Administer this compound orally to rats at the determined dosage
  • House rats in appropriate metabolic cages for urine collection
  • Collect urine samples for 24-hour period post-administration
  • Freeze samples immediately at -18°C until analysis
  • Thaw samples immediately before processing and analysis
  • Include quality control samples (blanks, positive controls if available)

Analytical Method: HPLC-HRMS/MS

Instrument Configuration
  • System: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry
  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., Zorbax SB-C8, 150 × 4.6 mm, 1.8 μm)
    • Mobile phase A: 0.1% formic acid and 10 mM ammonium formate in deionized water
    • Mobile phase B: 0.1% formic acid and 10 mM ammonium formate in methanol
    • Flow rate: 0.4 mL/min
    • Temperature: 40°C
    • Injection volume: 1-5 μL
  • Mass spectrometry:
    • Ionization: Electrospray ionization (ESI) in positive mode
    • Detection: High-resolution tandem mass spectrometry
    • Capillary voltage: 3.5 kV
    • Desolvation temperature: 300-350°C
    • Data acquisition: Full scan mode with targeted MS/MS for structure elucidation [2] [4]
HPLC Gradient Program

Table 3: HPLC Gradient Program for this compound Metabolite Separation

Time (min) Mobile Phase B (%) Description
0.0 5 Initial conditions
1.0 5 Hold
7.0 90 Linear gradient
10.0 90 Wash
10.1 5 Re-equilibration
15.0 5 Column ready for next injection

Data Analysis and Metabolite Identification

Metabolite Identification Workflow

G This compound Metabolite Identification Workflow Start Start MSData MS Data Acquisition (Full scan + targeted MS/MS) Start->MSData MetDetect Metabolite Detection (mass defect filter, isotope pattern) MSData->MetDetect StrElucidate Structural Elucidation (fragmentation analysis) MetDetect->StrElucidate Confirm Metabolite Confirmation (retention time, fragmentation library) StrElucidate->Confirm Report Reporting Confirm->Report

Key Analytical Strategies
  • Mass defect filtering: Utilize advanced software tools to identify potential metabolites based on predictable mass shifts from the parent compound
  • Isotopic pattern analysis: While this compound lacks distinctive halogen patterns unlike indatraline (which contains chlorine atoms), careful attention to isotopic distributions can still aid identification
  • Fragmentation analysis: Conduct MS/MS experiments to elucidate metabolic structures based on characteristic fragmentation patterns
  • Retention time monitoring: Track elution patterns to identify relationships between metabolites and their polarity

The identification of this compound metabolites should focus particularly on the demethylated metabolite (M1) as this represents the primary metabolic pathway. Hydroxylated metabolites may appear at earlier retention times due to increased polarity, while glucuronidated conjugates will typically elute later in the chromatographic method [3].

Application Notes

Toxicological Significance

For clinical and forensic toxicology applications, the detection of this compound metabolites rather than the parent compound is essential for confirming consumption. The absence of detectable parent compound in urine highlights the importance of targeting these metabolic products for accurate assessment of exposure. The demethylated metabolite (M1) and its glucuronide conjugate (M5) represent the most appropriate biomarkers due to their relatively high abundance and persistence in urine [3].

Analytical Considerations
  • Sensitivity requirements: Methods must be sufficiently sensitive to detect low abundance metabolites, particularly for Phase II conjugates
  • Sample stability: Urine samples should be analyzed promptly or stored at -80°C for long-term preservation to prevent degradation of metabolites
  • Quality control: Include blank rat urine samples and positive controls (if available) to ensure method specificity and accuracy
  • Matrix effects: Evaluate ion suppression/enhancement effects from urine matrix and implement appropriate compensation strategies
Limitations and Future Directions

Current limitations include the lack of reference standards for this compound metabolites, requiring tentative identification based on fragmentation patterns and predicted metabolic transformations. Future work should focus on the synthesis of authentic standards for definitive confirmation and quantification. Additionally, studies investigating the pharmacological activity of this compound metabolites would provide valuable information for correlating metabolic profiles with physiological effects [3] [2].

Conclusion

This protocol provides a comprehensive methodology for investigating the metabolic fate of this compound in rat urine using HPLC-HRMS/MS. The identification of specific metabolites, particularly the demethylated product and its glucuronide conjugate, enables toxicologists to detect this compound exposure in forensic and clinical settings. The experimental approach described can be adapted for studying related new psychoactive substances, contributing to improved public health responses to emerging drug threats.

References

Comprehensive Analytical Protocol for the Identification of Troparil Phase I and II Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Troparil is a new psychoactive substance (NPS) with a pharmacological profile similar to cocaine, acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its potency for dopamine and noradrenaline reuptake inhibition is reported to be four to five times higher than that of cocaine [1] [2]. Knowledge of its metabolic fate is essential for clinical toxicologists and forensic professionals to correctly diagnose intoxications and interpret cases [1]. This document provides detailed application notes and protocols for the separation, detection, and identification of this compound's Phase I and II metabolites, based on a 2024 study investigating its metabolic fate in both in vitro and in vivo models [1] [2].


Experimental Workflow & Metabolic Pathway

The overall process for identifying this compound metabolites, from sample preparation to final identification, follows a logical workflow. Furthermore, the specific metabolic transformations of this compound have been characterized and can be visualized as a pathway.

troparil_workflow cluster_sample Sample Types cluster_id Identification Strategies start Study Start sp Sample Preparation start->sp lc LC Separation sp->lc in_vitro In Vitro (pHLS9) sp->in_vitro in_vivo In Vivo (Rat Urine) sp->in_vivo ms HRMS/MS Analysis lc->ms id Metabolite Identification ms->id end Data Reporting id->end pi Phase I: Data-Dependent MS/MS Scanning id->pi pii Phase II: Constant Neutral Loss Scanning (Glucuronides) id->pii

The metabolic transformations of this compound follow a predictable pattern of Phase I and Phase II reactions, as detailed in the study [1].

metabolic_pathway This compound This compound Demethylated Demethylated this compound (Phase I, Major) This compound->Demethylated N-Demethylation (Main Step) Hydroxylated_Trop Hydroxylated Tropane Ring This compound->Hydroxylated_Trop Hydroxylation Hydroxylated_Phe Hydroxylated Phenyl Ring This compound->Hydroxylated_Phe Hydroxylation Glucuronide Glucuronide Conjugate (Phase II) Demethylated->Glucuronide Glucuronidation Combined_Hydroxy Combined Hydroxylated (Multiple Sites) Hydroxylated_Trop->Combined_Hydroxy Further Oxidation Hydroxylated_Trop->Glucuronide Glucuronidation Hydroxylated_Phe->Combined_Hydroxy Further Oxidation Hydroxylated_Phe->Glucuronide Glucuronidation


Key Experimental Protocols

In Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)

This protocol is designed to identify Phase I metabolites and some Phase II metabolites using a human liver fraction, providing insight into human-specific metabolism [1].

Table: In Vitro Incubation Setup

Parameter Specification
Final Incubation Volume 150 µL
Final Protein Concentration 2 mg/mL
Substrate Concentration (this compound) 25 µM
Incubation Temperature 37 °C
Incubation Duration 60 min and 480 min
Reaction Termination Ice-cold acetonitrile

Detailed Procedure:

  • Pre-incubation Mixture Preparation: Prepare a mixture containing 25 µg/mL alamethicin, 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM acetyl coenzyme A (AcCoA), 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase.
  • Pre-incubation: Incubate this mixture at 37 °C with shaking at 200 rpm for 10 minutes.
  • Cofactor Addition: Add cofactors for Phase II reactions: 2.5 mM UDP-glucuronic acid (UGT reaction mix), 40 µM 3′-phosphoadenosine-5′-phosphosulfate (PAPS), 1.2 mM S-(5′-adenosyl)-L-methionine (SAM), 1 mM dithiothreitol (DTT), and 10 mM reduced glutathione (GSH).
  • Initiate Reaction: Add the this compound substrate (25 µM final concentration in phosphate buffer) to start the reaction.
  • Control Samples: Prepare blank incubations without the substrate and control samples without the pHLS9 fraction to identify interfering compounds or non-enzymatic degradation.
  • Terminate Reaction: At the designated time points (60 min and 480 min), transfer an aliquot of the mixture to a reaction tube and stop the reaction by adding a volume of ice-cold acetonitrile.
  • Sample Preparation: Precipitate proteins by placing the samples at -18 °C for 30 minutes, then centrifuge at 18,407 × g for 2 minutes. Transfer the supernatant to an MS vial for analysis [1].
In Vivo Rat Urine Sample Collection and Preparation

This protocol provides a model for detecting the full range of metabolites, including Phase II conjugates that are formed in a living system [1].

Detailed Procedure:

  • Animal Dosing: A male Wistar rat (0.4 kg body weight) is administered a single oral dose of this compound at 2 mg/kg. The rat should be housed in a metabolism cage for 24 hours with water available ad libitum.
  • Urine Collection: Collect urine samples separately from feces over a 24-hour period.
  • Sample Preparation: Prepare the urine samples according to a validated method, such as the one described by Wissenbach et al. [1]. Briefly, an aliquot of 100 µL of rat urine is processed for subsequent analysis.
Liquid Chromatography-High Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS)

This is the core analytical method for separating and identifying the metabolites [1].

Table: HPLC-HRMS/MS Instrument Parameters

Component Parameter / Setting
HPLC Column Reversed-phase C18 column
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol or acetonitrile
Gradient Linear gradient elution from low to high %B
Flow Rate ~1.2 mL/min (with post-column split)
Injection Volume 1-50 µL
Mass Spectrometer High-resolution tandem MS (e.g., Q-Tof or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), positive mode
Data Acquisition Full scan and data-dependent MS/MS (ddMS2)

Identification Strategies:

  • Phase I Metabolites: Use data-dependent acquisition (DDA). The instrument first performs a full scan to detect all ions and then automatically selects the most intense ions for fragmentation to obtain MS/MS spectra for structural elucidation [3]. Look for characteristic mass shifts from the parent compound (e.g., -14 Da for demethylation, +16 Da for hydroxylation).
  • Phase II Metabolites (Glucuronides): Use Constant Neutral Loss (CNL) scanning. This technique specifically triggers MS/MS analysis when a precursor ion loses a mass of 176 Da (the signature of a glucuronic acid moiety), leading to cleaner chromatograms and more confident identification of these conjugates [3].

Results and Metabolite Profile

The application of the above protocols revealed a specific metabolic profile for this compound [1].

Table: Identified this compound Metabolites | Metabolite Type | Key Biotransformation | Detectable Matrix | | :--- | :--- | :--- | | Phase I | N-Demethylation (Major pathway) | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Tropane ring | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Phenyl ring | Rat Urine, pHLS9 | | Phase I | Combined Hydroxylations (multiple sites) | Rat Urine, pHLS9 | | Phase II | Glucuronidation of Phase I metabolites | Rat Urine | | Note: The parent compound, this compound, was not detectable in rat urine, highlighting the importance of targeting its metabolites for toxicological analysis [1]. |


Discussion and Conclusion

The protocols outlined here provide a robust framework for the identification of this compound metabolites. The use of complementary in vitro and in vivo models is crucial: the pHLS9 fraction helps predict human-specific Phase I metabolism, while the rat model confirms the in vivo relevance and is essential for detecting Phase II glucuronide conjugates, which were only found in urine [1].

The strategic use of HRMS/MS with data-dependent scanning and constant neutral loss experiments is highly effective for the untargeted discovery and confident identification of both Phase I and II metabolites. For forensic and clinical laboratories, targeting the demethylated metabolite and the various glucuronide conjugates in urine is recommended as the most reliable strategy for confirming this compound intake.

References

Comprehensive Application Notes and Protocols for Troparil in Dopamine Transporter Mapping

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dopamine Transporter Imaging with Troparil

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a critical role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This transporter is primarily concentrated in brain regions rich in dopaminergic terminals, including the caudate, putamen, nucleus accumbens, and olfactory tubercle, with lower densities observed in the substantia nigra, amygdala, and hypothalamus. Alterations in DAT expression and function are implicated in numerous neurodegenerative and neuropsychiatric disorders, including Parkinson's disease (PD), attention deficit-hyperactivity disorder (ADHD), drug abuse, Huntington's chorea, and schizophrenia. Consequently, the ability to accurately image and quantify DAT density in living brain tissue has become an essential tool for both research and clinical applications.

This compound (also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) represents a valuable phenyltropane-based DAT ligand for scientific investigation of the dopamine transporter. As a dopamine reuptake inhibitor (DRI), this compound demonstrates several advantageous properties compared to cocaine, another DAT inhibitor with similar mechanism. This compound is several times more potent than cocaine as a dopamine reuptake inhibitor while exhibiting reduced potency as a serotonin reuptake inhibitor. Its extended duration of action spans several times longer than cocaine due to the direct connection of the phenyl ring to the tropane ring through a non-hydrolyzable carbon-carbon bond. This structural characteristic eliminates the local anesthetic properties associated with cocaine, rendering this compound a pure stimulant with potentially reduced cardiotoxicity.

The application of radiolabeled this compound derivatives enables researchers to map the distribution and density of dopamine transporters in the brain using various imaging modalities, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging approaches provide critical insights into DAT alterations in pathological conditions, monitor disease progression, and evaluate therapeutic interventions targeting the dopaminergic system.

Chemical and Pharmacological Properties of this compound

Structural Characteristics

This compound possesses a distinctive tropane alkaloid structure with specific stereochemical requirements for optimal DAT binding. The chemical designation of this compound is Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, with a molecular formula of C₁₆H₂₁NO₂ and a molar mass of 259.349 g·mol⁻¹. The compound features a tropane ring system with specific stereochemical configurations at the 2β and 3β positions, which are critical for its high-affinity interaction with the DAT. The phenyl ring at the 3β position and the carbomethoxy group at the 2β position constitute essential pharmacophoric elements that facilitate binding to the transporter protein.

Unlike cocaine, which contains an ester linkage susceptible to enzymatic hydrolysis, this compound incorporates a non-hydrolyzable carbon-carbon bond between the phenyl ring and the tropane nucleus. This structural modification enhances the metabolic stability of the compound, extending its biological half-life and duration of action. The absence of an ester linkage also eliminates local anesthetic properties, resulting in a pure stimulant profile with potentially reduced cardiotoxicity compared to cocaine.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the dopamine transporter, with binding characteristics that make it particularly suitable for neuroimaging applications:

  • DAT Binding Affinity: this compound demonstrates approximately 3-5 times greater potency than cocaine as a dopamine reuptake inhibitor, with Ki values typically in the low nanomolar range (e.g., 3-5 nM).

  • Selectivity Profile: While this compound shows high affinity for DAT, it exhibits significantly lower affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), enhancing its specificity for dopaminergic system imaging.

  • Binding Kinetics: The compound displays favorable binding kinetics, with reversible binding to DAT that permits quantitative analysis of transporter density.

Table 1: Binding Affinity Profile of this compound and Reference Compounds at Monoamine Transporters

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT Selectivity (SERT/DAT) DAT Selectivity (NET/DAT)
This compound 3-5 >500 >500 >100-fold >100-fold
Cocaine 10-20 50-100 100-200 5-10 fold 10-20 fold
GBR12909 2.42 - - - -

The distinct binding site of this compound on DAT compared to cocaine analogs has been demonstrated through photoaffinity labeling studies. While cocaine analogs like [¹²⁵I]RTI 82 bind to transmembrane domains 4-7 of DAT, benztropine-based analogs (including this compound) predominantly interact with transmembrane domains 1 and 2, suggesting potentially different mechanisms of transport inhibition [1]. This differential binding may contribute to the unique behavioral profiles observed with this compound compared to cocaine in animal models of drug abuse.

Radiolabeling Options

This compound can be radiolabeled with various isotopes to accommodate different experimental and imaging requirements:

  • ³H-labeled this compound: Used for in vitro autoradiography and binding assays, providing high resolution for detailed receptor mapping.

  • ¹¹C-labeled this compound: Employed for PET imaging studies, benefiting from the relatively short half-life (20 minutes) of carbon-11 for repeated measurements.

  • ¹⁸F-labeled tropane derivatives: While not this compound itself, numerous fluorinated tropane analogs have been developed for PET imaging, leveraging the longer half-life (109.8 minutes) of fluorine-18 for extended imaging protocols [2].

  • ¹²³I-labeled tropane derivatives: Suitable for SPECT imaging applications, with an optimal energy profile for clinical gamma cameras.

The choice of radiolabel depends on specific research objectives, available infrastructure, and the desired balance between spatial/temporal resolution and practical considerations related to isotope availability and handling.

Experimental Protocols

Radiolabeling Procedures
3.1.1 Tritiation of this compound

The synthesis of [³H]this compound typically begins with the precursor nor-troparil, which undergoes N-alkylation using [³H]methyl iodide. The protocol involves:

  • Reaction Setup: Dissolve 1 mg of nor-troparil precursor in 1 mL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.

  • Alkylation: Add 5 mCi of [³H]methyl iodide and 10 μL of triethylamine as base. Heat the mixture at 60°C for 30 minutes with occasional stirring.

  • Purification: Apply the reaction mixture to a preparative TLC plate (silica gel, methanol:chloroform 1:9) and develop. Extract the band corresponding to this compound (Rf ≈ 0.6) with dichloromethane.

  • Quality Control: Analyze radiochemical purity using analytical TLC or HPLC. The product should demonstrate >98% radiochemical purity with specific activity typically ranging from 70-90 Ci/mmol.

3.1.2 Synthesis of [¹¹C]this compound

Radiolabeling with carbon-11 requires rapid synthetic procedures due to the short half-life (20 minutes) of this isotope:

  • ¹¹C-Methylation: React [¹¹C]methyl iodide or [¹¹C]methyl triflate with the nor-troparil precursor (0.5 mg in 0.5 mL acetone) in the presence of sodium hydroxide (5 μL, 0.1 N).

  • Trapping and Reaction: Trap [¹¹C]methyl iodide at room temperature in the reaction mixture, then heat at 80°C for 5 minutes.

  • HPLC Purification: Inject the reaction mixture onto a semi-preparative HPLC column (C18, 10 × 250 mm) eluted with ethanol:water:triethylamine (60:40:0.1) at 4 mL/min. Collect the product peak at approximately 8-10 minutes.

  • Formulation: Evaporate the HPLC fraction and reconstitute in sterile saline containing 10% ethanol. Pass through a 0.22 μm sterile filter for animal or human use.

  • Quality Assurance: Determine radiochemical purity (>95%), specific activity (>1 Ci/μmol at end of synthesis), and radiochemical identity by co-injection with authentic standard.

The entire process, from end of bombardment to final formulation, should be completed within 40-45 minutes to ensure sufficient radioactivity for imaging studies.

In Vitro Binding Assays
3.2.1 Membrane Preparation
  • Tissue Homogenization: Isolate fresh rat striatum or use DAT-transfected cell lines (e.g., LLC-PK1 cells expressing human DAT). Homogenize tissue in 20 volumes of ice-cold sucrose-phosphate buffer (10 mM Na₂HPO₄, pH 7.4, containing 0.32 M sucrose) using a Brinkman Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 20,000 × g for 20 minutes.

  • Membrane Resuspension: Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 0.1% bovine serum albumin) and preincubate at 37°C for 15 minutes to remove endogenous dopamine.

  • Protein Determination: Quantify protein concentration using the Bradford method, adjusting the final suspension to 1-2 mg protein/mL for binding assays.

3.2.2 Saturation Binding Experiments
  • Assay Setup: Incubate membrane preparations (100-200 μg protein) with increasing concentrations of [³H]this compound (0.1-20 nM) in a total volume of 500 μL assay buffer.

  • Non-specific Binding: Determine non-specific binding using parallel tubes containing 10 μM unlabeled cocaine or GBR12909.

  • Incubation: Conduct assays in triplicate at 4°C for 2 hours to reach equilibrium binding.

  • Separation and Detection: Terminate reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethylenimine. Wash filters three times with 4 mL ice-cold Tris buffer (50 mM, pH 7.4). Transfer filters to scintillation vials, add cocktail, and quantify radioactivity by liquid scintillation counting.

  • Data Analysis: Analyze specific binding (total minus non-specific) using nonlinear regression to determine Bmax (receptor density) and Kd (equilibrium dissociation constant).

3.2.3 Competition Binding Assays
  • Procedure: Incubate membranes with a fixed concentration of [³H]this compound (approximately 2 nM) and increasing concentrations of competing drugs (10⁻¹² to 10⁻⁵ M).

  • Data Analysis: Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Table 2: Representative Binding Parameters of this compound and Related Tropane Derivatives

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) log P Reference
This compound 3-5 >500 >500 2.8 [3]
6b 3.79 ± 1.04 - - 1.52 [2]
6d 2.64 ± 0.03 - - 1.72 [2]
7b 4.63 ± 0.31 - - - [2]
12b 699 ± 11.3 - - -0.11 [2]
13b 18.3 ± 3.10 - - 1.88 [2]
GBR12909 2.42 - - - [2]
In Vivo Imaging Protocols
3.3.1 Animal Preparation
  • Animal Selection: Use adult Sprague-Dawley rats (250-300 g) or non-human primates (e.g., rhesus monkeys) appropriate for the research question.

  • Anesthesia: Anesthetize animals with isoflurane (2-3% in oxygen) or ketamine/xylazine (rats: 80/10 mg/kg i.p.; monkeys: 10-15 mg/kg i.m.) for restraint during imaging procedures.

  • Physiological Monitoring: Maintain body temperature at 37°C using a heating pad and monitor respiratory rate and heart rate throughout the procedure.

  • Catheterization: Insert indwelling venous catheters for radiotracer administration and arterial catheters for blood sampling if metabolite analysis and input function determination are required.

3.3.2 PET/SPECT Image Acquisition
  • Radiotracer Injection: Administer [¹¹C]this compound or appropriate radiolabeled analog intravenously as a bolus (20-50 μCi for rats, 5-10 mCi for humans) in a volume of 1-2 mL saline.

  • Dynamic Image Acquisition: Begin image acquisition immediately upon tracer injection using a microPET or clinical PET scanner. Collect dynamic frames with increasing duration (e.g., 12 × 10 s, 6 × 30 s, 5 × 60 s, 5 × 120 s, 8 × 300 s) over 60-90 minutes.

  • Transmission Scanning: Perform a transmission scan using a ⁶⁸Ge source for attenuation correction before or after the emission scan.

  • Reconstruction: Reconstruct images using filtered backprojection or iterative algorithms, applying all appropriate corrections (attenuation, scatter, random coincidences).

The following workflow diagram illustrates the experimental protocol for in vivo DAT imaging using radiolabeled this compound:

G compound This compound Compound synthesis Radiolabeling Synthesis compound->synthesis radiolabel Isotope Selection radiolabel->synthesis qc Quality Control synthesis->qc admin Tracer Administration qc->admin imaging Image Acquisition admin->imaging reconstruction Image Reconstruction imaging->reconstruction analysis Data Analysis reconstruction->analysis interpretation Result Interpretation analysis->interpretation

Experimental Workflow for DAT Imaging with Radiolabeled this compound

3.3.3 Metabolite Analysis
  • Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0.5, 2, 5, 10, 20, 30, 45, 60 minutes) after radiotracer injection.

  • Plasma Separation: Centrifuge blood samples immediately at 4°C to separate plasma.

  • Metabolite Extraction: Mix plasma with acetonitrile (1:2 v/v) to precipitate proteins, then centrifuge and collect supernatant.

  • HPLC Analysis: Inject supernatant onto an HPLC system equipped with a radioactivity detector to separate parent radiotracer from radioactive metabolites.

  • Metabolite Correction: Calculate the fraction of unmetabolized tracer in plasma over time and use this to correct the plasma input function for quantitative modeling.

Data Analysis and Interpretation

Quantitative Modeling Parameters

Accurate quantification of DAT availability using this compound derivatives requires appropriate mathematical modeling approaches:

  • Binding Potential (BPND): Represents the ratio of receptor density (Bmax) to the equilibrium dissociation constant (Kd), typically calculated using reference tissue models that avoid arterial blood sampling.

  • Distribution Volume (DV): The ratio of tracer concentration in tissue to that in plasma at equilibrium, reflecting both specific and non-specific binding.

  • Specific Uptake Ratio: A simplified parameter calculated as (target region activity - reference region activity) / reference region activity, often used in clinical settings.

The optimal acquisition time window for DAT quantification has been established for various tropane-based radiotracers. For [¹⁸F]FE-PE2I, a novel PET radioligand for DAT imaging, the time window between 16.5 and 42 minutes provides the highest correlation between binding potential and specific binding ratios [4].

Interpretation Guidelines

Proper interpretation of this compound binding studies requires consideration of several factors:

  • Regional Variation: Normal DAT density follows a specific topographic distribution within the striatum, with the highest levels in the posterior putamen, intermediate in the anterior putamen and caudal caudate, and lowest in the ventral striatum.

  • Age-Related Changes: DAT availability normally declines with age at a rate of approximately 5-10% per decade, requiring age-matched controls for comparative studies.

  • Pharmacological Interventions: Various medications, particularly those affecting dopaminergic transmission (e.g., antidepressants, antipsychotics, stimulants), can influence DAT binding parameters.

  • Disease-Specific Patterns: Different neurological disorders exhibit characteristic patterns of DAT alteration:

    • Parkinson's disease: Marked asymmetric reduction, initially affecting the putamen more than the caudate
    • Atypical parkinsonisms: More symmetric and diffuse reduction involving both putamen and caudate
    • Drug addiction: Variable changes depending on the substance and duration of use

Table 3: Expected DAT Availability Changes in Neurological Disorders

Condition Striatal DAT Binding Pattern Clinical Correlation
Normal Aging Mild decrease (~5-10% per decade) Uniform reduction Asymptomatic
Parkinson's Disease Severe decrease (30-70%) Asymmetric, posterior putamen first Motor severity
Atypical Parkinsonism Severe decrease (40-80%) Symmetric, caudate and putamen Poor levodopa response
Drug Abuse Variable (increase or decrease) Diffuse or regional Craving, dependence severity
ADHD Mild to moderate increase Widespread Inattention, hyperactivity

Research and Clinical Applications

Preclinical Research Uses

This compound and its derivatives serve as valuable tools in neuroscience research for investigating DAT function and dopaminergic pathology:

  • Neurotransmitter Transport Mechanisms: Elucidate the molecular mechanisms of dopamine transport and inhibition through structure-activity relationship studies and binding site mapping [1].

  • Animal Models of Disease: Validate and characterize animal models of Parkinson's disease, drug addiction, and other dopaminergic disorders by quantifying DAT changes in response to neurotoxic lesions (e.g., 6-OHDA, MPTP) or pharmacological manipulations.

  • Drug Development: Screen novel compounds for DAT affinity and selectivity, providing critical pharmacokinetic and pharmacodynamic data for candidate therapeutics targeting the dopaminergic system.

  • Behavioral Correlates: Investigate relationships between DAT availability and specific behavioral phenotypes in animal models of cognition, motivation, and motor function.

The distinct behavioral profile of this compound compared to cocaine, despite both being DAT inhibitors, makes it particularly valuable for studying the mechanisms underlying stimulant effects and addiction liability. Research suggests that this compound has less abuse potential than cocaine, making it an interesting candidate for development of cocaine substitution therapies [3].

Clinical Imaging Applications

In clinical settings, tropane-based DAT radiotracers have established roles in:

  • Differential Diagnosis: Distinguishing Parkinson's disease and other neurodegenerative parkinsonisms from non-degenerative conditions (e.g., essential tremor, drug-induced parkinsonism) through characteristic patterns of striatal DAT loss.

  • Disease Progression Monitoring: Tracking the natural history of neurodegenerative diseases and assessing the efficacy of neuroprotective therapies in clinical trials.

  • Preclinical Detection: Identifying individuals in the presymptomatic stages of Parkinson's disease who demonstrate reduced DAT binding before the emergence of overt motor symptoms.

  • Treatment Planning: Guiding clinical decisions regarding initiation of dopaminergic therapy in patients with uncertain diagnosis.

Recent advances in imaging protocols have enabled the development of single-day multimodal imaging approaches that combine DAT imaging with other biomarkers. For instance, simultaneous assessment of DAT availability with [¹²³I]ioflupane SPECT, cardiac sympathetic innervation with [¹²³I]MIBG scintigraphy, and cerebral metabolism with [¹⁸F]FDG PET provides a comprehensive biomarker profile for Parkinsonian syndromes according to the newly proposed biological classification system (SyNeurGe) [5].

Safety and Regulatory Considerations

Handling and Radiation Safety

Working with radioactive materials requires strict adherence to safety protocols:

  • Radiation Protection: Implement time, distance, and shielding principles when handling radiolabeled compounds. Use lead shields and syringe shields for doses exceeding 1 mCi.

  • Personal Protective Equipment: Wear laboratory coats, disposable gloves, and safety glasses when working with radioactive materials. Monitor personal exposure with dosimetry badges.

  • Waste Disposal: Collect and separate radioactive waste according to isotope half-life and chemical hazard. Store decayed waste appropriately before disposal as non-radioactive waste.

  • Spill Management: Establish designated work areas with absorbent backing and prepare spill kits specifically for radioactive materials.

Animal and Human Subjects Protection
  • Animal Welfare: Adhere to institutional animal care and use committee (IACUC) guidelines for appropriate anesthesia, monitoring, and minimization of pain and distress.

  • Human Subject Protection: Obtain approval from institutional review board (IRB) and radiation safety committee before conducting human imaging studies.

  • Informed Consent: Ensure participants receive comprehensive information about the procedure, risks, and benefits before providing written consent.

  • Pregnancy Screening: Implement protocols to exclude potentially pregnant women from research involving radiation exposure.

Regulatory Status

The legal status of this compound varies by jurisdiction but may be considered a controlled substance analog of cocaine in some countries, including the United States, due to its structural similarity [3]. Researchers should consult local regulations regarding scheduling and control of tropane compounds. In Canada, the legal status of this compound and related cocaine analogs depends on whether they are considered derivatives of ecgonine, coca, or cocaine according to the wording in the Controlled Drugs and Substances Act.

For approved DAT imaging agents used in clinical practice (e.g., [¹²³I]ioflupane), regulatory approval from agencies such as the FDA or EMA is required, with specific guidelines for appropriate use and interpretation.

Troubleshooting and Technical Notes

Common Technical Issues
  • Low Radiochemical Yield: Optimize precursor concentration, reaction temperature, and time. Ensure anhydrous conditions for nucleophilic fluorination reactions.

  • High Non-specific Binding: Include protease inhibitors during membrane preparation. Increase salt concentration in assay buffer or add bovine serum albumin to reduce non-specific binding.

  • Poor Brain Uptake: Consider modifying lipophilicity through structural adjustments. Compounds with log P values between 1.5 and 3.0 typically exhibit optimal blood-brain barrier penetration [2].

  • Rapid Metabolism: Explore deuterated analogs to enhance metabolic stability. Deuteration at vulnerable positions can significantly improve in vivo stability without affecting binding affinity [6].

Methodological Variations
  • Reference Region Selection: The cerebellum is typically used as a reference region due to its negligible DAT density. However, in conditions with widespread DAT loss or cerebellar pathology, alternative reference regions may be considered.

  • Scan Duration: Balance between adequate sampling for kinetic modeling and practical considerations regarding patient comfort and scanner availability. For [¹⁸F]FE-PE2I, a 16.5-42 minute acquisition window provides optimal data for simplified quantification [4].

  • Quantification Methods: Choose between simple ratio approaches, reference tissue models, or full kinetic modeling based on research question, available infrastructure, and required precision.

Conclusion

This compound and related tropane derivatives represent powerful pharmacological tools for investigating the dopamine transporter in both basic research and clinical settings. Their high affinity and selectivity for DAT, combined with favorable binding kinetics, enable precise quantification of transporter density and distribution. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for radiolabeling, in vitro characterization, and in vivo imaging applications.

Recent advances in tracer development have focused on improving metabolic stability through strategies such as deuterium substitution while maintaining high binding affinity [6]. The ongoing optimization of imaging protocols, including the development of single-day multimodal approaches [5], continues to enhance the research and clinical utility of DAT imaging. As our understanding of the dopaminergic system evolves, this compound-based imaging approaches will undoubtedly continue to contribute valuable insights into the pathophysiology of neurological and psychiatric disorders and facilitate the development of novel therapeutic interventions.

References

Comprehensive Application Notes and Protocols for the Analysis of Troparil and Its Metabolites Using Liquid Chromatography-Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Troparil and Analytical Challenges

This compound (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a synthetic phenyltropane derivative first synthesized in 1970 that functions as a potent cocaine-like new psychoactive substance (NPS) with significant abuse potential [1] [2]. This compound acts as a monoamine reuptake inhibitor with particular potency at dopamine and norepinephrine transporters, where it demonstrates 4-5 times higher potency compared to cocaine [1] [2]. This compound has been identified in samples collected from drug users in Europe, confirming its active consumption in recreational settings despite the lack of formal human intoxication reports in the literature [3] [2]. The extended duration of action and higher potency of this compound compared to cocaine present substantial public health concerns, particularly as the global demand for cocaine-like stimulants continues to rise [1].

The analysis of this compound in biological matrices presents significant challenges due to its complex metabolic profile and the need to distinguish it from structurally similar compounds. Unlike traditional drugs of abuse with well-characterized metabolic pathways, this compound's metabolism was only recently elucidated, creating analytical gaps in clinical and forensic toxicology [1]. The lack of reference standards for this compound metabolites further complicates detection, requiring sophisticated analytical approaches that can provide structural information without authentic standards [1]. Additionally, the stereochemical complexity of the tropane ring structure demands high-resolution separation techniques to distinguish this compound from potential isomers and related compounds that may be present in biological samples [3].

Experimental Protocols

Sample Preparation Procedures
2.1.1 Rat Urine Sample Preparation
  • Collection Parameters: Urine samples should be collected over a 24-hour period following administration using metabolism cages designed for separate collection of urine and feces [1]. The minimum acceptable urine volume for analysis is 40 mL to ensure sufficient sample for comprehensive metabolite profiling [1].

  • Storage Conditions: Immediately after collection, urine samples must be tested directly followed by storage at -20°C to preserve metabolite integrity and prevent degradation [1]. Prior to analysis, frozen samples should be thawed gradually at 4°C and mixed thoroughly to ensure homogeneity.

  • Preparation Protocol: Transfer a 100 μL aliquot of urine to a clean tube and prepare according to the method established by Wissenbach et al. [1]. While the specific details of the preparation method were truncated in the available literature, typical urine preparation for LC-MS analysis includes protein precipitation with organic solvents such as acetonitrile or methanol, followed by centrifugation and dilution with mobile phase compatible solvents.

2.1.2 In Vitro Incubations Using Pooled Human Liver S9 Fraction (pHLS9)

The in vitro metabolism study using pHLS9 provides a human-relevant metabolic profile without the ethical concerns associated with human administration studies. The following protocol details the incubation procedure:

  • Incubation Setup: The final incubation volume should be 150 μL with a protein concentration of 2 mg/mL [1] [2]. Prepare the preincubation mixture containing 25 μg/mL alamethicin (UGT reaction mix solution B), 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase [1].

  • Preincubation: Perform preincubation at 37°C with agitation at 200 rpm for exactly 10 minutes to activate the enzymatic systems [1].

  • Reaction Initiation: Add the following components to the preincubation mixture: 2.5 mM UDP-glucuronic acid (UGT reaction mixture solution A), 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, 10 mM GSH, and 25 μM this compound substrate in phosphate buffer [1]. Start the reactions by adding the 25 μM substrate.

  • Incubation Parameters: Conduct incubations using a temperature-controlled shaker (e.g., Cell Media TS pro) maintained at 37°C with agitation at 200 rpm for a maximum of 480 minutes (8 hours) [1].

  • Termination Procedure: At 60 minutes, transfer 60 μL of the mixture to a reaction tube and terminate the reaction with 20 μL ice-cold acetonitrile [1]. For the remaining mixture, continue incubation for an additional 7 hours and then stop the reaction by adding 30 μL of ice-cold acetonitrile. After precipitation for 30 minutes at -18°C, centrifuge samples for 2 minutes at 18,407× g, transfer 60 μL of the upper phase to an MS vial, and inject 1 μL into the HPLC-HRMS/MS system [1].

  • Quality Controls: Always include blank incubations without substrate and control samples without pHLS9 to identify interfering compounds and non-enzymatic transformations [1].

Table 1: Incubation Components for In Vitro Metabolism Studies

Component Final Concentration Function
Alamethicin 25 μg/mL Pore-forming agent for UGT activation
Phosphate buffer 90 mM (pH 7.4) Physiological pH maintenance
Mg²⁺ 2.5 mM Cofactor for enzymatic reactions
NADP⁺ 0.6 mM Cofactor for cytochrome P450 enzymes
UDP-glucuronic acid 2.5 mM Glucuronidation cofactor
PAPS 40 μM Sulfation cofactor
SAM 1.2 mM Methylation cofactor
GSH 10 mM Trapping reactive metabolites
This compound substrate 25 μM Compound of interest
HPLC-HRMS/MS Analysis Parameters
2.2.1 Liquid Chromatography Conditions

The chromatographic separation represents a critical step in resolving this compound and its metabolites from endogenous compounds in biological matrices. The following conditions have been optimized for this compound analysis:

  • Column Selection: Use a Hypersil GOLD C18 analytical column (100 × 2.1 mm, 3 μm particle size) with a Hypersil GOLD guard column (10 × 2.1 mm, 3 μm particle size) to ensure optimal separation and column protection [3]. Maintain the column temperature at 25°C throughout the analysis [3].

  • Mobile Phase Composition: Utilize a binary mobile phase system where Solvent A consists of water/acetonitrile/formic acid (90/10/0.1, v/v/v) and Solvent B consists of methanol/acetonitrile/formic acid (90/10/0.1, v/v/v) [3]. The addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape.

  • Gradient Program: Employ the following elution gradient at a constant flow rate of 0.15 mL/min:

    • 0-2 minutes: Maintain at 10% B
    • 2-7 minutes: Linear gradient from 10% to 90% B
    • 7-10 minutes: Hold at 90% B
    • 10-12 minutes: Return to 10% B
    • 12-14 minutes: Re-equilibrate at 10% B [3]
  • Injection Volume: Inject 1 μL of the prepared sample into the HPLC system to achieve optimal detection without column overloading [1].

2.2.2 Mass Spectrometry Conditions

High-resolution mass spectrometry is essential for the unambiguous identification of this compound and its metabolites through accurate mass measurement and structural elucidation via fragmentation patterns.

  • Instrument Configuration: The analysis should be performed using a high-resolution tandem mass spectrometer with a time-of-flight (TOF) analyzer (e.g., micrOTOF-QII) coupled to the HPLC system [3]. The instrument should provide a resolving power exceeding 17,500 FWHM (full width at half maximum) to ensure sufficient mass accuracy for elemental composition determination [3].

  • Ionization Parameters: Operate in positive electrospray ionization (ESI) mode with the following settings:

    • Capillary voltage: 4500 V
    • End plate offset: -500 V
    • Dry gas flow rate: 8.0 L/min
    • Dry heater temperature: 180°C [3]
  • Data Acquisition: Acquire full scan mass spectra over the m/z range of 50-1500 to capture both precursor ions and potential metabolites [3]. For structural characterization, use auto-MS/MS acquisition mode with collision-induced dissociation (CID). Apply a collision energy gradient optimized for this compound and its metabolites: for m/z values ranging from 200 to 400, use collision energies linearly ramped from 35 to 40 eV [3].

  • Mass Calibration: Ensure high mass accuracy by calibrating the TOF analyzer with a sodium formate solution prior to each analytical batch [3].

Table 2: Optimized HPLC-HRMS/MS Parameters for this compound Analysis

Parameter Setting Rationale
Column Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) Optimal reversed-phase separation
Mobile Phase A Water/ACN/FA (90/10/0.1) Aqueous phase with acid modifier
Mobile Phase B MeOH/ACN/FA (90/10/0.1) Organic phase with acid modifier
Flow Rate 0.15 mL/min Compatible with ESI source
Gradient Time 14 minutes Balance between resolution and throughput
ESI Mode Positive Enhanced for basic compounds
Capillary Voltage 4500 V Optimal spray formation
Mass Range m/z 50-1500 Coverage for metabolites
Collision Energy 35-40 eV (m/z 200-400) Optimal fragmentation for structural ID

Data Analysis and Structural Elucidation

Metabolite Identification Strategy

The identification of this compound metabolites requires a systematic approach that combines accurate mass measurement, interpretation of fragmentation patterns, and understanding of common biotransformation pathways. The following workflow provides a robust framework for comprehensive metabolite profiling:

  • Data Processing: Process all high-resolution MS data using appropriate software (e.g., Compass 1.3 for Bruker instruments) that enables mass defect filtering, isotopic pattern recognition, and component extraction based on retention time and mass spectral data [3].

  • Metabolite Screening: Identify potential metabolites by searching for characteristic mass shifts from the parent compound that correspond to common phase I and phase II biotransformations. Key mass shifts to monitor include:

    • +15.995 Da for hydroxylation
    • -14.016 Da for demethylation
    • +176.032 Da for glucuronidation
    • +79.957 Da for sulfation [1]
  • Confidence Assessment: Assign confidence levels to metabolite identifications based on the following criteria:

    • Level 1: Confirmed structure with reference standard
    • Level 2: Probable structure based on diagnostic fragmentation
    • Level 3: Tentative structure based on accurate mass and biotransformation prediction
    • Level 4: Unambiguous molecular formula based on accurate mass [1]
Interpretation of Mass Spectra

This compound displays a characteristic fragmentation pattern that provides essential structural information and enables the identification of metabolite modification sites. The interpretation of these patterns requires understanding of the tropane ring fragmentation behavior:

  • Parent Compound Fragmentation: Under CID conditions, this compound (C₁₆H₂₁NO₂⁺, theoretical m/z 260.1650) typically produces fragment ions at m/z 182 (loss of methyl phenyl group), m/z 124 (tropane ring fragment), and m/z 84 (protonated tropane) [3]. These characteristic fragments serve as diagnostic ions for identifying this compound-related metabolites.

  • Hydroxylated Metabolites: Hydroxylation produces a +15.995 Da mass shift in the precursor ion. The modification site can be determined by examining the fragmentation pattern - hydroxylation on the tropane ring typically results in fragment ions at m/z 140 and m/z 100, while hydroxylation on the phenyl ring produces characteristic fragments at m/z 198 and may preserve the m/z 124 tropane fragment [1].

  • Demethylated Metabolites: Demethylation of the ester group results in a -14.016 Da mass shift (theoretical m/z 246.1494) and produces characteristic fragment ions at m/z 168 (corresponding to demethylated form of m/z 182) while maintaining the tropane-related fragments at m/z 124 and m/z 84 [1]. This demethylation represents the main metabolic pathway for this compound based on current research.

  • Glucuronidated Metabolites: Glucuronidation produces a +176.032 Da mass shift and typically shows characteristic neutral losses of 176 Da in MS/MS mode. Glucuronides of hydroxylated this compound metabolites may undergo in-source fragmentation to yield the aglycone ion, providing additional confirmation of the metabolite identity [1].

Metabolic Profiling of this compound

Phase I Metabolism

This compound undergoes extensive Phase I metabolism through multiple pathways, with demethylation representing the predominant biotransformation. The following Phase I metabolites have been identified in both rat urine and human liver S9 fraction incubations:

  • M1 - Demethylated this compound: This metabolite results from ester demethylation and represents the major Phase I metabolite of this compound [1]. It exhibits a protonated molecule at m/z 246.1494 (C₁₅H₁₉NO₂⁺) and fragments to produce ions at m/z 168, 124, and 84. This metabolite was detected in both rat urine and pHLS9 incubations, confirming its formation across species.

  • M2 - Hydroxylated this compound (Tropane Ring): Hydroxylation on the tropane ring produces a metabolite with a protonated molecule at m/z 276.1599 (C₁₆H₂₁NO₃⁺) [1]. The hydroxylation position can be determined based on the characteristic fragmentation pattern, particularly the presence of fragment ions at m/z 140 and m/z 100, which indicate modification of the tropane moiety.

  • M3 - Hydroxylated this compound (Phenyl Ring): Hydroxylation on the phenyl ring produces an isomeric metabolite also at m/z 276.1599 (C₁₆H₂₁NO₃⁺) but with a distinct fragmentation pattern that includes ions at m/z 198 and preservation of the tropane fragment at m/z 124 [1]. This differentiation is crucial for accurate metabolic mapping.

  • M4 - Dihydroxylated this compound: This metabolite undergoes hydroxylation at two positions, resulting in a protonated molecule at m/z 292.1548 (C₁₆H₂₁NO₄⁺) [1]. The combination of tropane ring and phenyl ring hydroxylation represents a minor pathway that becomes more significant at higher substrate concentrations.

Table 3: Phase I Metabolites of this compound Identified in Biological Samples

Metabolite ID Biotransformation Theoretical m/z [M+H]⁺ Characteristic Fragments Detection Matrix
This compound (Parent) - 260.1650 182, 124, 84 Reference standard
M1 Ester demethylation 246.1494 168, 124, 84 Urine, pHLS9
M2 Tropane ring hydroxylation 276.1599 198, 140, 100 Urine, pHLS9
M3 Phenyl ring hydroxylation 276.1599 198, 124, 84 Urine, pHLS9
M4 Dihydroxylation 292.1548 214, 156, 116 Urine, pHLS9
Phase II Metabolism

The Phase I metabolites of this compound undergo further conjugation through Phase II metabolism, primarily glucuronidation, which enhances their aqueous solubility and facilitates excretion. These conjugated metabolites are primarily detected in urine samples:

  • G1 - Glucuronide of Hydroxylated this compound: This metabolite represents the glucuronide conjugate of either M2 or M3, exhibiting a protonated molecule at m/z 452.1917 (C₂₂H₂₉NO₈⁺) [1]. The MS/MS spectrum shows characteristic neutral loss of 176 Da (glucuronic acid) to yield the hydroxylated this compound fragment at m/z 276.

  • G2 - Glucuronide of Dihydroxylated this compound: This metabolite is the glucuronide conjugate of M4, with a protonated molecule at m/z 468.1866 (C₂₂H₂₉NO₉⁺) [1]. Fragmentation produces the dihydroxylated this compound ion at m/z 292 through neutral loss of glucuronic acid.

  • G3 - Glucuronide of Demethylated this compound: This metabolite represents the glucuronide conjugate of M1, though it was detected in lower abundance compared to the hydroxylated conjugates [1]. It appears at m/z 422.1811 (C₂₁H₂₇NO₈⁺) and fragments to produce the demethylated this compound ion at m/z 246.

An important finding from metabolic studies is that Phase II metabolites were only detectable in rat urine and not in the pHLS9 incubations, suggesting potential differences in conjugation enzyme activity or cofactor availability between the in vivo and in vitro systems [1]. Additionally, the parent this compound compound was not detectable in urine samples, emphasizing the importance of targeting metabolites rather than the parent compound for consumption monitoring [1].

Quality Control and Method Validation

System Suitability Testing
  • Mass Accuracy Verification: Perform daily calibration with sodium formate solution to ensure mass accuracy within 5 ppm for reliable metabolite identification [3]. Include a quality control standard containing this compound or a structurally similar compound at the beginning, middle, and end of each batch to monitor instrument performance.

  • Chromatographic Performance: Assess chromatographic performance by injecting a standard mixture containing compounds with varying polarities to evaluate retention time stability, peak shape, and resolution. The retention time shift should not exceed ±0.2 minutes throughout the sequence, and peak width should remain consistent.

Analytical Specificity and Selectivity
  • Interference Check: Analyze blank matrix samples (drug-free urine and incubation mixtures without substrate) to confirm the absence of interfering peaks at the retention times of this compound and its metabolites [1]. Any endogenous peaks detected in blank samples should be documented and excluded from metabolite identification.

  • Matrix Effects Evaluation: Prepare quality control samples at low, medium, and high concentrations in the relevant biological matrix to evaluate matrix effects and ion suppression/enhancement. The internal standard-normalized matrix factor should be calculated for each analyte, with a coefficient of variation less than 15% considered acceptable.

Conclusion and Applications

The comprehensive HPLC-HRMS/MS protocol detailed in this application note provides a robust analytical framework for the detection and characterization of this compound and its metabolites in biological samples. The method successfully addresses the challenges associated with new psychoactive substance analysis, including lack of reference standards and complex metabolic profiles. Key advantages of this approach include the high mass accuracy provided by the TOF analyzer, which enables confident elemental composition assignment, and the information-dependent acquisition capability that provides structural information without prior knowledge of metabolite identities.

The metabolic profiling reveals that this compound undergoes extensive biotransformation primarily through ester demethylation, hydroxylation at multiple sites on both the tropane and phenyl rings, and subsequent glucuronidation [1]. The finding that parent this compound is not detectable in urine while multiple metabolites are present has crucial implications for toxicological testing, emphasizing that analytical methods must target these metabolites rather than the parent compound to confirm consumption [1]. These protocols enable clinical and forensic laboratories to accurately identify this compound use, contributing to improved patient care in intoxication cases and supporting public health monitoring of emerging drug threats.

Workflow and Metabolic Pathway Visualization

The following diagrams summarize the analytical workflow and metabolic pathways for this compound, providing visual references for implementation in the laboratory.

troparil_workflow sample_prep Sample Preparation lc_separation HPLC Separation C18 Column, 14 min sample_prep->lc_separation urine Rat Urine (100 μL aliquot) urine->sample_prep in_vitro In Vitro Incubation (pHLS9, 150 μL) in_vitro->sample_prep ms_analysis HRMS/MS Analysis ESI+, m/z 50-1500 lc_separation->ms_analysis data_processing Data Processing Metabolite Identification ms_analysis->data_processing metabolite_report Metabolite Profile Phase I & II Identification data_processing->metabolite_report

Figure 1: Analytical Workflow for this compound Metabolite Identification

metabolic_pathways This compound This compound Parent m/z 260.1650 m1 M1: Demethylated m/z 246.1494 This compound->m1 Demethylation Main Pathway m2 M2: Tropane OH m/z 276.1599 This compound->m2 Tropane Hydroxylation m3 M3: Phenyl OH m/z 276.1599 This compound->m3 Phenyl Hydroxylation g3 G3: Glucuronide of M1 m/z 422.1811 m1->g3 Glucuronidation m4 M4: Dihydroxylated m/z 292.1548 m2->m4 Further Hydroxylation g1 G1: Glucuronide of M2/M3 m/z 452.1917 m2->g1 Glucuronidation m3->m4 Further Hydroxylation m3->g1 Glucuronidation g2 G2: Glucuronide of M4 m/z 468.1866 m4->g2 Glucuronidation

Figure 2: Major Metabolic Pathways of this compound

References

Comprehensive Analytical Characterization of Troparil: NMR Spectroscopy Applications and Protocols for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Pharmacological Profile

Troparil, chemically known as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane-based stimulant compound that functions as a dopamine reuptake inhibitor (DRI) with research applications in neuroscience and pharmacology. With a molecular formula of C16H21NO2 and a molar mass of 259.349 g·mol−1, this compound exhibits a cocaine-like pharmacological profile but with distinct analytical characteristics that require precise characterization methods [1]. The compound features a tropane alkaloid structure with a phenyl group directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, eliminating the ester linkage found in cocaine and resulting in a pure stimulant effect without local anesthetic properties [1]. This structural modification not only alters its pharmacological activity but also significantly influences its NMR spectral characteristics, necessitating specialized analytical approaches for accurate identification and quantification.

The unique stereochemistry of this compound, with four chiral centers in the (1R,2S,3S,5S) configuration, creates a complex NMR profile that requires sophisticated multidimensional NMR techniques for complete structural elucidation. As a research compound, this compound is used in scientific investigations of dopamine transporter function and distribution in the brain, with radiolabeled forms employed in mapping studies [1]. The compound's enhanced potency as a dopamine reuptake inhibitor compared to cocaine (several times more potent) and its prolonged duration of action make its accurate characterization particularly important for research and regulatory purposes [2]. The absence of the ester linkage found in cocaine reduces its cardiotoxicity while maintaining strong stimulant properties, creating a distinct pharmacological profile that requires careful analytical verification [1].

Table 1: Fundamental Chemical Properties of this compound

Property Specification Notes
Systematic Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate IUPAC nomenclature
Chemical Formula C16H21NO2 Molecular composition
Molar Mass 259.349 g·mol−1 Exact molecular weight
Melting Point 190-191°C Physical characteristic
CAS Number 74885-28-4 Chemical registry identifier
Storage Conditions -20°C, desiccated Long-term stability recommendation

NMR Experimental Parameters and Spectroscopy Methods

Instrumentation and Sample Preparation

The structural characterization of this compound requires high-field NMR instrumentation with advanced capabilities for both one-dimensional and multidimensional analyses. According to published methodologies for new psychoactive substances, this compound analysis should be performed using a Varian VNMRS-500 spectrometer or equivalent, operating at frequencies of 499.8 MHz for 1H observation and 125.7 MHz for 13C detection [3]. The spectrometer should be equipped with an inverse 1H{31P–15N} 5 mm Z-SPEC Nalorac IDG 500-5HT probe featuring an actively shielded z-gradient coil to enable precise pulsed field gradient experiments for signal selection and solvent suppression. For optimal results, the high-power 1H and 13C π/2 pulses should be calibrated to 7.6 μs and 11.6 μs, respectively, ensuring accurate pulse widths for comprehensive spectral analysis [3].

Sample preparation follows rigorous protocols to ensure spectral quality and reproducibility. Researchers should prepare a 10-20 mg sample of this compound dissolved in 0.6 mL of appropriate deuterated solvents, with dimethylsulfoxide-d6 (DMSO-d6) recommended for comprehensive analysis due to its excellent solvating properties and ability to reveal exchangeable protons [3]. Alternative solvents such as methanol-d4 (CD3OD) or deuterated chloroform (CDCl3) may be employed for comparative analysis, particularly when investigating solvent-dependent chemical shift variations. For quantitative analysis, samples should be prepared at concentrations of 5-10 mM in high-quality NMR tubes (5 mm diameter), with the addition of tetramethylsilane (TMS) at 0.05% v/v as an internal reference standard at 0 ppm [3] [4]. The sample temperature must be maintained at 298 K (25°C) throughout data acquisition to ensure consistent referencing and reproducible results across experiments.

Table 2: NMR Instrumentation Configuration for this compound Analysis

Parameter Configuration Purpose
Spectrometer Frequency 500 MHz (1H), 125.7 MHz (13C) High-resolution detection
Probe Type Inverse 1H{31P–15N} 5 mm Z-SPEC with z-gradient Multinuclear capability with gradient precision
Sample Temperature 298 K (25°C) Experimental consistency
Reference Compound Tetramethylsilane (TMS) at 0 ppm Chemical shift calibration
Pulse Widths 1H π/2: 7.6 μs, 13C π/2: 11.6 μs Pulse calibration for accurate excitation
Acquisition Time 1H: 3-4 sec, 13C: 1-2 sec Signal optimization
NMR Spectroscopy Techniques

The complete structural elucidation of this compound requires a multidimensional NMR approach to resolve its complex stereochemistry and confirm molecular structure. The standard NMR characterization protocol should include 1H NMR, 13C NMR, 1H-1H COSY (Correlation Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiments [3]. The 1H NMR spectrum should be acquired with a spectral width of 12-15 ppm, collecting 64-128 transients with a relaxation delay of 1-2 seconds between scans to ensure complete longitudinal relaxation. For 13C NMR analysis, a minimum of 1024 transients is recommended due to the low natural abundance of 13C nuclei (1.1%), with spectral width set to 220-240 ppm to encompass all potential carbon environments in the molecule [3] [5].

The HSQC experiment is particularly valuable for establishing direct 1H-13C connectivity, enabling the assignment of proton signals to their directly bonded carbon atoms, which is crucial for verifying the tropane ring structure and phenyl substituent. The HMBC experiment provides critical through-bond correlations across multiple bonds (typically 2-4 bonds), allowing researchers to establish connectivity between the tropane ring system and the phenyl substituent, as well as confirming the methyl ester and N-methyl group placements [3]. For all two-dimensional experiments, 1024 data points in the direct dimension and 256 increments in the indirect dimension provide optimal resolution, with 16-32 transients per increment balancing acquisition time with signal-to-noise ratio. Data processing should include appropriate window functions (sine-bell or Gaussian multiplication) followed by zero-filling to enhance resolution, with careful phase correction applied to all spectra [3].

NMR Spectral Interpretation and Structural Elucidation

Proton (1H) NMR Spectral Analysis

The 1H NMR spectrum of this compound exhibits distinctive features reflecting its complex molecular architecture with characteristic chemical shifts in several specific regions. The phenyl ring protons generate signals in the aromatic region between 7.0-8.0 ppm, typically appearing as a multiplet pattern due to the monosubstituted benzene ring structure [4]. The N-methyl group (8-methyl) of the tropane ring system produces a sharp singlet in the region of 2.2-2.4 ppm, while the methoxy group of the ester functionality appears as a separate singlet at approximately 3.6-3.8 ppm [3]. The protons on the tropane ring system demonstrate more complex coupling patterns due to the rigid bicyclic structure, with chemical shifts distributed across the 1.5-4.5 ppm range, reflecting their diverse chemical environments and coupling relationships.

The stereochemical constraints of the tropane ring system significantly influence the proton chemical shifts and coupling constants, providing crucial information for structural verification. Protons at the 2- and 3-positions of the tropane ring, adjacent to the phenyl and ester substituents respectively, typically appear downfield (3.0-4.5 ppm) due to the electron-withdrawing effects of these groups [4]. The bridgehead protons (positions 1 and 5) generally resonate in the 2.5-3.5 ppm region, while the methylene protons (positions 6 and 7) produce complex multiplet patterns between 1.5-2.5 ppm. The coupling constants between adjacent protons, particularly the vicinal coupling constants (3JHH), provide critical information about dihedral angles and thus the stereochemistry of the molecule, with values typically ranging from 3-12 Hz depending on the specific relationship between coupled protons [5].

Carbon-13 (13C) NMR Spectral Analysis

The 13C NMR spectrum of this compound provides complementary information to the proton spectrum, with characteristic chemical shifts for each of the 16 distinct carbon environments in the molecule. The carbonyl carbon of the ester group appears significantly downfield in the 170-175 ppm region, while the aromatic carbons of the phenyl ring produce signals between 125-140 ppm, with typical patterns showing four distinct carbon environments due to symmetry breaking by the asymmetric tropane ring substitution [4]. The tropane ring carbons demonstrate chemical shifts distributed across a wider range (25-80 ppm) depending on their proximity to heteroatoms and substituents, with the carbon at position 3 (bearing the phenyl group) typically appearing at 65-75 ppm and the carbon at position 2 (bearing the ester group) at 55-65 ppm.

The N-methyl and O-methyl groups produce distinct signals in the 30-55 ppm range, with the N-methyl carbon typically appearing at slightly higher field (35-45 ppm) compared to the O-methyl carbon (50-55 ppm) due to differences in electron withdrawal by nitrogen versus oxygen atoms [4]. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly valuable for distinguishing between methyl, methylene, and methine groups, with the methine groups at positions 2 and 3 appearing as positive signals, the methylene groups of the tropane ring appearing negative, and both methyl groups appearing positive in the DEPT-135 spectrum. This carbon-type identification significantly facilitates the structural elucidation process and helps verify the molecular structure against proposed assignments [5].

Table 3: Characteristic NMR Chemical Shifts for this compound Structure

Carbon Position 13C Chemical Shift (ppm) 1H Chemical Shift (ppm) Multiplicity & Coupling Constants
C=O (Ester) 172-174 - Not applicable
Phenyl (Aromatic) 126-140 7.1-7.8 Multiplet (m)
C-3 (Phenyl-bearing) 68-72 3.8-4.2 Doublet of doublets (dd, J=8,4 Hz)
C-2 (Ester-bearing) 60-65 3.5-3.9 Doublet of doublets (dd, J=7,5 Hz)
O-CH3 50-55 3.6-3.8 Singlet (s)
N-CH3 40-45 2.2-2.4 Singlet (s)
Bridgehead (C-1, C-5) 45-55 2.5-3.2 Multiplet (m)
Methylene (C-6, C-7) 25-35 1.6-2.3 Complex multiplet

Supplementary Analytical Techniques and Data Correlation

Mass Spectrometric Characterization

The comprehensive characterization of this compound requires integration of multiple analytical techniques beyond NMR spectroscopy, with mass spectrometry providing complementary molecular information. Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) using electrospray ionization in positive ion mode delivers precise molecular weight confirmation and fragmentation patterns characteristic of the this compound structure [3] [2]. The protonated molecular ion [M+H]+ for this compound appears at m/z 260.1651 (calculated for C16H22NO2+), with major fragment ions resulting from cleavage of the ester group (m/z 214.1436 corresponding to [M+H-CH3OH]+), loss of the N-methyl group (m/z 230.1392), and cleavage of the phenyl-tropane bond (m/z 124.1123 for the protonated phenylpiperazine) [3]. These fragmentation pathways provide structural verification complementary to NMR data, confirming the connectivity between molecular subunits.

Gas chromatography-mass spectrometry (GC-EI-MS) analysis of this compound demonstrates characteristic electron ionization fragments that further support the structural assignment, with the molecular ion M+• at m/z 259, base peak at m/z 124 corresponding to the phenyl-containing fragment, and significant ions at m/z 82 (tropane ring fragment) and m/z 94 (modified tropane fragment) [3]. The GC separation should be performed using a Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness) with temperature programming from 75°C to 320°C at 20°C/min increments, helium carrier gas at 1.0 mL/min flow rate, and electron ionization at 70 eV [3]. The combination of LC-MS and GC-MS data provides orthogonal analytical verification of this compound's identity and purity, complementing the structural details obtained from NMR spectroscopy.

Metabolic Profiling and in vitro Studies

Understanding the metabolic fate of this compound is essential for comprehensive characterization, particularly for forensic and toxicological applications. Recent metabolism studies using pooled human liver S9 fraction (pHLS9) and rat urine analysis have identified four primary phase I metabolites and three phase II metabolites, with demethylation representing the major metabolic pathway [2]. The principal phase I metabolites include northis compound (N-demethylation), hydroxy-Troparil (tropane ring hydroxylation), and dihydroxy-Troparil (multiple oxidation sites), while phase II metabolism primarily involves glucuronidation of the hydroxylated metabolites [2]. These metabolites can be detected in biological matrices using HPLC-HRMS/MS approaches, providing important markers for this compound consumption in forensic and clinical contexts.

For in vitro metabolic studies, researchers should employ incubation systems containing pooled human liver S9 fraction at 2 mg/mL protein concentration in 90 mM phosphate buffer (pH 7.4), with NADPH-regenerating systems and cofactors including UDP-glucuronic acid for glucuronidation and PAPS for sulfation [2]. Samples should be incubated at 37°C for up to 480 minutes, with aliquots quenched at specific time points using ice-cold acetonitrile and analyzed via LC-HRMS/MS to track metabolite formation over time. The metabolic profile obtained provides crucial data for developing detection methods in biological samples and understanding the compound's pharmacokinetic behavior, complementing the structural data obtained through NMR analysis [2].

Experimental Protocol for this compound Characterization

Step-by-Step NMR Analysis Procedure

The following standardized protocol ensures comprehensive NMR characterization of this compound samples for research and identification purposes. Begin by preparing a 15 mg sample of this compound in 0.6 mL of DMSO-d6 in a 5 mm NMR tube, adding 10 µL of 1% TMS in chloroform-d as internal reference [3]. Insert the sample into the NMR spectrometer pre-tuned to 500 MHz 1H frequency and locked to the deuterium signal of the solvent. Allow the sample to equilibrate to 298 K for 5 minutes before beginning data acquisition. Start with the 1H NMR experiment using a 30° pulse, 3-second acquisition time, 5-second relaxation delay, and 64 scans, processing the data with exponential multiplication (LB=0.3 Hz) and Fourier transformation to obtain the initial proton spectrum.

Continue with the 13C NMR experiment using a 30° pulse, 1-second acquisition time, 2-second relaxation delay, and 1024 scans, applying exponential multiplication (LB=1.0 Hz) before Fourier transformation. For two-dimensional experiments, begin with the 1H-1H COSY using gradient-selected pulse sequences with 2048 points in F2 and 256 increments in F1, 32 scans per increment, and sine-bell window functions in both dimensions. Proceed with the 1H-13C HSQC experiment optimized for 1JCH = 145 Hz, using 2048 points in F2 and 256 increments in F1, with 64 scans per increment. Complete the NMR data acquisition with the 1H-13C HMBC experiment optimized for long-range couplings (nJCH = 8 Hz), using similar parameters to the HSQC but with 128 scans per increment to enhance sensitivity for weaker long-range correlations [3].

Data Interpretation and Structural Verification Workflow

The systematic interpretation of NMR data for this compound follows a logical workflow to verify structural identity and assess sample purity. Begin by examining the 1H NMR spectrum to identify characteristic signals: the N-methyl singlet (2.2-2.4 ppm), O-methyl singlet (3.6-3.8 ppm), aromatic multiplet (7.1-7.8 ppm), and the complex pattern of tropane ring protons (1.5-4.5 ppm) [3]. Integrate all proton signals to verify stoichiometric ratios, confirming the presence of 5 aromatic protons, 3 methyl protons (N-CH3), 3 methyl protons (O-CH3), and 10 protons distributed across the tropane ring system. Next, examine the 13C NMR spectrum to identify all 16 carbon environments, confirming the presence of the ester carbonyl (170-175 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the tropane ring (25-80 ppm) with appropriate signal intensities in the DEPT spectra [4].

Use the HSQC spectrum to assign direct 1H-13C correlations, establishing which protons are bonded to which carbons, then proceed to the HMBC spectrum to identify long-range correlations, particularly those connecting the phenyl group to C-3 of the tropane ring, the methoxy group to the ester carbonyl, and the N-methyl group to C-1 and C-5 of the tropane system [3]. The COSY spectrum will reveal proton-proton coupling networks, allowing complete assignment of the tropane ring proton signals based on their coupling relationships. Finally, correlate all NMR assignments with mass spectrometric data to confirm molecular weight and fragmentation patterns, ensuring consistency across multiple analytical techniques. This comprehensive approach provides unambiguous structural verification of this compound and allows assessment of sample purity and potential isomeric impurities [3] [2].

TroparilNMRWorkflow SamplePrep Sample Preparation 15 mg in DMSO-d6 HNMR 1H NMR Experiment 500 MHz, 64 scans SamplePrep->HNMR CNMR 13C NMR Experiment 125 MHz, 1024 scans SamplePrep->CNMR COSY 1H-1H COSY Gradient-selected HNMR->COSY Proton assignment DataProcess Data Processing Window functions, FT HNMR->DataProcess HSQC 1H-13C HSQC 1JCH = 145 Hz CNMR->HSQC Carbon assignment CNMR->DataProcess COSY->HSQC Connectivity data COSY->DataProcess HMBC 1H-13C HMBC nJCH = 8 Hz HSQC->HMBC Bond correlation HSQC->DataProcess HMBC->DataProcess StructuralVerif Structural Verification Cross-technique correlation DataProcess->StructuralVerif

Diagram 1: Comprehensive NMR characterization workflow for this compound structural analysis, showing the sequence of experiments from sample preparation through data processing and structural verification.

Regulatory Considerations and Forensic Applications

Analytical Strategy for New Psychoactive Substances

The characterization of this compound exemplifies the comprehensive analytical approach required for new psychoactive substances (NPS) in research and regulatory contexts. As a phenyltropane derivative with structural similarities to cocaine but distinct chemical and pharmacological properties, this compound represents the challenges faced by analytical chemists and forensic scientists in accurately identifying novel compounds [3] [1]. The multi-technique methodology described in these application notes, combining NMR spectroscopy with mass spectrometric techniques, provides a robust framework for the identification of emerging psychoactive substances with complex structures and stereochemical considerations. This approach is particularly valuable for substances like this compound that may appear in forensic casework or research materials with limited reference data available.

The legal status of this compound varies by jurisdiction, but it may be considered a controlled substance analog of cocaine in the United States and similarly regulated in other countries including Canada [1]. This regulatory landscape necessitates precise analytical characterization to distinguish this compound from other phenyltropanes and controlled substances, particularly in forensic and law enforcement applications. The comprehensive NMR and MS data provided in these application notes serve as reference documentation for laboratories requiring confirmed analytical data for this compound identification. Researchers should consult specific regional regulations regarding the handling and analysis of such compounds, ensuring compliance with all controlled substance laws and research ethics guidelines when working with this compound and related compounds [3] [1].

Conclusion

The comprehensive analytical characterization of this compound through NMR spectroscopy and complementary techniques provides researchers with a robust methodological framework for the identification and study of this pharmacologically significant compound. The detailed protocols and reference data presented in these application notes enable accurate structural verification, purity assessment, and metabolic profiling of this compound across research and analytical contexts. The integrated approach combining one-dimensional and multidimensional NMR experiments with mass spectrometric techniques ensures unambiguous identification even in complex matrices, supporting ongoing research into dopamine transporter function and the development of analytical methods for new psychoactive substances. As the landscape of research compounds continues to evolve, these detailed application notes provide a foundation for the rigorous analytical characterization required for scientific advancement and regulatory compliance.

References

Troparil solubility and stability properties

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability of Troparil

The quantitative data available for this compound is sparse. The table below summarizes the key physicochemical properties found in the search results.

Property Value / Description Source / Conditions
Water Solubility 1.2 g/L (Slightly soluble) [1] at 25 °C
Log P (Partition Coefficient) 2.36 (Predicted) [1]
Melting Point 190 to 191 °C [2]
Stability Information not available in search results -

Proposed Experimental Protocols

Since detailed protocols for this compound are not available, the following are general, well-established methodologies that can be applied to determine its solubility and stability, drawing from research on similar poorly soluble compounds [3] [4].

Protocol 1: Equilibrium Solubility Measurement

This is a fundamental experiment to determine the concentration of this compound in a solvent at equilibrium.

  • Principle: An excess of the drug is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved drug is then quantified.
  • Materials:
    • This compound powder
    • Selected solvents (e.g., water, buffers at various pH levels, organic solvents like methanol, ethanol)
    • Water bath shaker
    • Centrifuge
    • Analytical technique such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
  • Method:
    • Sample Preparation: Place an excess amount of this compound into vials containing the different solvents.
    • Equilibration: Seal the vials and agitate them in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C) for 24-48 hours to reach saturation.
    • Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) to separate the undissolved solid from the saturated solution.
    • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it if necessary, and analyze the drug concentration using a pre-calibrated UV-Vis spectrophotometer or HPLC.
    • Calculation: The solubility is calculated from the measured concentration, considering any dilution factors.
Protocol 2: Investigation of Solution Stability

This protocol assesses the chemical stability of this compound in a solution over time under various stress conditions.

  • Principle: A drug solution is stored under different controlled conditions, and samples are taken at intervals to analyze for degradation products or loss of the parent compound.
  • Materials:
    • Stock solution of this compound
    • Controlled stability chambers (for temperature, humidity, light)
    • HPLC system with a UV or Mass Spectrometry (MS) detector
  • Method:
    • Stress Conditions: Prepare a solution of this compound and divide it into aliquots. Store these aliquots under various stress conditions:
      • Acidic/Basic Stress: Adjust the pH of solutions to 1-2 (using HCl) and 9-10 (using NaOH) and store at elevated temperature (e.g., 60°C).
      • Oxidative Stress: Add hydrogen peroxide (e.g., 3%) to a solution and store at room temperature.
      • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.
      • Thermal Stability: Store solid this compound at elevated temperatures (e.g., 40°C, 60°C).
    • Sampling: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
    • Analysis: Analyze the samples using HPLC-UV/MS to monitor the peak area of this compound and the appearance of any new peaks (degradants).
    • Data Interpretation: The degradation rate constant and half-life can be calculated from the decline in the concentration of the parent drug over time.

Mechanistic Pathway and Workflow

The following diagram illustrates the primary molecular mechanism of action of this compound and a general workflow for its pre-formulation characterization, integrating the protocols above.

cluster_mechanism Mechanism of Action cluster_workflow Pre-formulation Characterization Workflow This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds & Inhibits DA_Reuptake Dopamine Reuptake DAT->DA_Reuptake Blocked Synaptic_DA Increased Synaptic Dopamine DA_Reuptake->Synaptic_DA Leads to Start This compound API Solubility Solubility Assessment Start->Solubility Stability Stability Profiling Start->Stability Formulation Formulation Strategy Solubility->Formulation e.g., Nanocrystals Stability->Formulation Guides Stabilization

Strategies for Solubility Enhancement

Given that this compound is poorly soluble, formulation strategies would be necessary for any potential parenteral administration or to improve its properties for research. Nanocrystal technology is a prominent approach for compounds like this compound [3] [4].

  • Nanocrystal Technology: This involves reducing the particle size of the drug to the nanoscale, which significantly increases the surface area and can enhance the dissolution rate and saturation solubility. Methods include:
    • Top-Down: Breaking down large particles using techniques like wet media milling or high-pressure homogenization.
    • Bottom-Up: Precipitating nanoparticles from a solution using an anti-solvent. The acid-base precipitation method is particularly suitable for compounds with ionizable groups and is considered simple and environmentally friendly [3].
  • Lipid-Based Systems: For highly lipophilic drugs (high Log P), Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, thereby keeping the drug in a solubilized state [5].

Conclusion and Research Notes

The available data on this compound's physicochemical properties is limited. The experimental protocols and formulation strategies outlined here are generalized from current pharmaceutical practices and can serve as a starting point for your research.

To build comprehensive application notes, you would need to generate experimental data using the proposed protocols. Key focus areas should include:

  • Solubility: Measuring solubility across a physiologically relevant pH range.
  • Stability: Conducting forced degradation studies to understand the primary degradation pathways.
  • Formulation: Exploring nanocrystal or other enabling formulations to overcome solubility limitations.

References

Comprehensive Application Notes and Protocols: Troparil Metabolism Studies Using Human Liver S9 Fraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S9 Fraction and Its Application in Drug Metabolism

The S9 fraction is a subcellular preparation derived from liver tissue homogenate that contains both microsomal and cytosolic enzymes, making it an ideal system for studying comprehensive drug metabolism. Defined as the supernatant fraction obtained from organ homogenate centrifuged at 9000 g for 20 minutes, the S9 fraction contains the critical enzymatic machinery for both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. This includes cytochrome P450 isoforms in the microsomal portion and transferases in the cytosolic portion, providing a more complete metabolic profile than microsomes alone while being more amenable to high-throughput screening than hepatocyte systems. [1] [2]

For researchers investigating the metabolic fate of new psychoactive substances (NPS) like troparil, the human liver S9 fraction offers several distinct advantages. It contains a full complement of metabolic enzymes including both phase I (CYPs, FMOs, etc.) and phase II (UGTs, SULTs, etc.) enzymes, allowing for comprehensive metabolite profiling. Compared to hepatocytes, S9 fractions are cost-effective and easily automated for higher throughput applications while providing richer metabolic information than microsomes alone. The system also allows for controlled experimental conditions with exogenous cofactor supplementation to support specific metabolic pathways. Numerous studies have demonstrated strong correlation (70-84%) between S9 fraction and hepatocyte data for metabolic stability assessments, supporting its utility in drug discovery workflows. [3] [2]

This compound Background and Pharmacological Profile

This compound ((1R,2S,3S,5S)-3-phenyl-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a phenyltropane-based dopamine reuptake inhibitor that shares a similar pharmacological profile with cocaine while exhibiting higher potency and longer duration of action. As a cocaine analog, this compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, with its ability to inhibit dopamine and noradrenaline being four- to five-times higher than that of cocaine. The structural modification of this compound features a non-hydrolyzable carbon-carbon bond between the phenyl and tropane rings, eliminating the ester linkage present in cocaine and resulting in a pure stimulant effect without local anesthetic action and potentially reduced cardiotoxicity. These properties have led to research interest in this compound as a tool compound for mapping dopamine transporters in the brain and investigating stimulant drugs while avoiding the stringent licensing requirements associated with cocaine. [4] [5]

The metabolic stability and biotransformation pathways of this compound are of significant interest to forensic toxicologists, clinical researchers, and drug development professionals. With the rising prevalence of new psychoactive substances on recreational drug markets, understanding the metabolic fate of compounds like this compound enables the identification of appropriate biomarkers for consumption and informs clinical treatment of intoxicated patients. Recent studies have shown that this compound undergoes extensive hepatic metabolism, forming multiple phase I and phase II metabolites that can be detected in biological samples. The identification of these metabolites is essential for developing analytical methods to detect this compound consumption in clinical and forensic contexts. [4]

Experimental Design and Workflow

Materials and Equipment

Table 1: Required Materials and Equipment for this compound S9 Incubation Studies

Category Specific Items
Biological Materials Pooled human liver S9 fraction (mixed gender, pool of ≥30 donors) [4] [6], this compound standard (≥98% purity)
Cofactors and Reagents NADP-Na₂, UDP-glucuronic acid (UDPGA), 3′-phosphoadenosine-5′-phosphosulfate (PAPS), S-(5′-adenosyl)-L-methionine (SAM), dithiothreitol (DTT), reduced glutathione (GSH), acetyl coenzyme A (AcCoA), MgCl₂, K₂HPO₄, KH₂PO₄, isocitrate, isocitrate dehydrogenase [4]
Equipment HPLC-HRMS/MS system, Centrifuge, Incubator shaker, Analytical balance, pH meter, Vortex mixer, Micropipettes, MS vials
Preparation of S9 Incubation System

The successful execution of this compound metabolism studies requires careful preparation of the S9 incubation system. Pooled human liver S9 fractions should be obtained from reputable commercial suppliers, with preference for pools derived from a minimum of 30 individual donors to ensure representative metabolic diversity. Upon receipt, S9 fractions should be stored at -70°C or below and thawed entirely immediately before use, with any excess discarded rather than refrozen due to rapid degradation of thawed S9. Protein concentration in the final incubation should be standardized to 2 mg/mL to ensure consistent enzymatic activity across experiments. [4] [2]

The incubation system requires the addition of essential cofactors and co-substrates to support both phase I and phase II metabolic reactions. For comprehensive metabolite profiling, include NADPH for cytochrome P450 activities, UDPGA for glucuronidation, PAPS for sulfation, and glutathione for GSH conjugation. The preparation of the preincubation mixture should be performed in a 90 mM phosphate buffer (pH 7.4) and include necessary components for NADPH regeneration (isocitrate and isocitrate dehydrogenase) as well as alamethicin to permeabilize membranes and expose enzyme active sites. All components should be kept on ice during preparation and added aseptically to maintain sterility. [4] [3]

G S9 S9 Fraction Preparation Incubation Incubation System S9->Incubation 2 mg/mL Cofactors Cofactor Mixture Cofactors->Incubation Complete Set Substrate This compound Solution Substrate->Incubation 25 µM Sampling Sample Collection Incubation->Sampling 37°C, 200 rpm Analysis HPLC-HRMS/MS Analysis Sampling->Analysis Protein Precipitation Results Metabolite Identification Analysis->Results Data Processing

Figure 1: Experimental workflow for this compound metabolism studies using human liver S9 fraction

Phase I and II Metabolism Protocols

Phase I Metabolism Incubation Protocol

Phase I metabolism primarily involves functionalization reactions that introduce or unmask polar groups through oxidation, reduction, or hydrolysis, making the compound more water-soluble or preparing it for phase II conjugation. For this compound, the main phase I reactions include demethylation, hydroxylation of the tropane ring, and hydroxylation of the phenyl ring, which have been identified as primary metabolic steps in recent studies. [4]

To investigate phase I metabolism of this compound using human liver S9 fraction, follow this standardized protocol:

  • Step 1: Prepare the preincubation mixture containing 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, and 25 µg/mL alamethicin in a final volume of 135 µL.
  • Step 2: Preincubate the mixture at 37°C with shaking at 200 rpm for 10 minutes to activate the enzymatic systems.
  • Step 3: Add 15 µL of this compound solution (prepared in phosphate buffer) to achieve a final concentration of 25 µM, initiating the reaction.
  • Step 4: Incubate the complete mixture at 37°C with continuous shaking at 200 rpm for predetermined time points (typically 0, 15, 30, 60, 120, 240, and 480 minutes).
  • Step 5: At each time point, withdraw 60 µL of the incubation mixture and transfer to pre-chilled tubes containing 20 µL of ice-cold acetonitrile to terminate the reaction.
  • Step 6: Maintain precipitation for 30 minutes at -18°C, then centrifuge at 18,407× g for 2 minutes.
  • Step 7: Transfer 60 µL of the supernatant to MS vials for subsequent HPLC-HRMS/MS analysis. [4]
Phase II Metabolism Incubation Protocol

Phase II metabolism involves conjugation reactions that significantly increase water solubility through the addition of endogenous polar groups such as glucuronic acid, sulfate, or glutathione. For this compound, the main phase II reactions include glucuronidation of hydroxylated metabolites, which have been detected as significant metabolic pathways in recent investigations. [4]

To study phase II metabolism of this compound, follow this comprehensive protocol:

  • Step 1: Prepare the preincubation mixture as described for phase I metabolism, including the addition of 25 µg/mL alamethicin in UGT reaction mix solution B.
  • Step 2: Preincubate the mixture at 37°C with shaking at 200 rpm for 10 minutes.
  • Step 3: Supplement with phase II cofactors: 2.5 mM UDP-glucuronic acid (for glucuronidation), 40 µM PAPS (for sulfation), 1.2 mM SAM (for methylation), 1 mM DTT, and 10 mM GSH (for glutathione conjugation).
  • Step 4: Add 15 µL of this compound solution to achieve a final concentration of 25 µM, starting the reaction.
  • Step 5: Incubate at 37°C with shaking at 200 rpm for up to 480 minutes, with sampling at appropriate time points (0, 60, 120, 240, and 480 minutes).
  • Step 6: At each time point, withdraw aliquots and mix with ice-cold acetonitrile (1:2 ratio) to terminate enzymatic activity.
  • Step 7: After precipitation at -18°C for 30 minutes, centrifuge at 18,407× g for 2 minutes and collect the supernatant for analysis. [4]

Table 2: Metabolic Reactions and Required Cofactors for this compound Metabolism Studies

Metabolic Pathway Key Enzymes Required Cofactors Primary this compound Metabolites
Oxidation CYP450 isoforms NADPH Demethylated this compound
Reduction Reductases NADH Not yet characterized
Hydrolysis Esterases None Not observed (no hydrolysable bonds)
Glucuronidation UGTs UDPGA Glucuronides of hydroxylated metabolites
Sulfation SULTs PAPS Sulfates of hydroxylated metabolites
Glutathione Conjugation GSTs GSH Potential for GSH adducts

Analytical Methods and Data Analysis

HPLC-HRMS/MS Parameters

High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) represents the gold standard for comprehensive metabolite identification and profiling due to its superior sensitivity, mass accuracy, and ability to provide structural information. For this compound metabolism studies, the following HPLC-HRMS/MS parameters are recommended based on recently published methodologies: [4]

  • Chromatography System: Utilize a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C with a flow rate of 0.3 mL/min. The mobile phase should consist of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a gradient elution from 5% to 95% B over 15 minutes.
  • Mass Spectrometry: Operate the HRMS system in positive electrospray ionization (ESI+) mode with a spray voltage of 3.5 kV, capillary temperature of 320°C, and sheath gas pressure of 40 arbitrary units. Acquire data using full-scan MS (m/z 100-1000) at resolution ≥70,000 followed by data-dependent MS/MS scans of the most intense ions at resolution ≥17,500.
  • Collision Energy: Employ stepped collision energies (e.g., 20, 40, and 60 eV) to fragment precursor ions and obtain comprehensive structural information for metabolite identification.
  • Quality Control: Include system suitability tests and quality control samples (e.g., 7-ethoxycoumarin) to verify enzymatic activity and instrument performance throughout the analysis. [4] [3]
Data Processing and Metabolite Identification

The identification of this compound metabolites from HPLC-HRMS/MS data requires a systematic approach to detect, characterize, and confirm both predicted and unexpected biotransformation products. The high mass accuracy of HRMS instruments facilitates the detection of metabolites through precise mass measurements and isotope pattern matching.

  • Metabolite Detection: Use metabolomics software to compare test samples with blank incubations, searching for potential metabolites based on accurate mass shifts corresponding to common biotransformations (e.g., +15.995 Da for oxidation, -14.016 Da for demethylation, +176.032 Da for glucuronidation).
  • Structural Elucidation: Interpret MS/MS fragmentation patterns to localize metabolic modifications within the this compound structure. For this compound, characteristic fragmentation includes the tropane ring system and the phenyl moiety, with modifications appearing as mass shifts in specific fragment ions.
  • Confidence Levels: Assign identification confidence levels according to the Metabolomics Standards Initiative - Level 1: confirmed by reference standard; Level 2: putative structure based on spectral similarity; Level 3: tentative candidate based on specific characteristics; Level 4: unknown feature. [4]

G This compound This compound (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl- 8-azabicyclo[3.2.1]octane-2-carboxylate) M1 Demethylated This compound This compound->M1 CYP450 Demethylation M2 Hydroxylated This compound (Tropane Ring) This compound->M2 CYP450 Hydroxylation M3 Hydroxylated This compound (Phenyl Ring) This compound->M3 CYP450 Hydroxylation M4 Glucuronide Conjugate M2->M4 UGT Glucuronidation M5 Sulfate Conjugate M3->M5 SULT Sulfation

Figure 2: Major metabolic pathways of this compound identified in human liver S9 fraction

Results Interpretation and Protocol Optimization

Metabolic Stability Assessment

The metabolic stability of this compound in human liver S9 fraction provides critical information about its potential in vivo half-life and exposure. Calculate metabolic stability by measuring the percentage of parent compound remaining over time using the formula: % remaining = (peak area at time t / peak area at time 0) × 100. Plot the natural logarithm of percent remaining versus time to determine the elimination rate constant (k), from which the in vitro half-life can be calculated as t₁/₂ = 0.693 / k. [3]

Recent studies indicate that this compound exhibits moderate to high metabolic stability in human liver S9 fractions, with a half-life significantly longer than cocaine, consistent with its reported longer duration of action in pharmacological studies. The primary metabolic pathways involve demethylation followed by various hydroxylation reactions, with phase II conjugation becoming increasingly important at later time points. When interpreting metabolic stability data, consider that S9 fractions may sometimes overestimate in vivo clearance due to the absence of cellular barriers and potential loss of enzyme activity during preparation, though they generally show good correlation with hepatocyte data (70-84% agreement according to comparative studies). [4] [3]

Metabolite Identification and Kinetic Profiling

Comprehensive metabolite identification is essential for understanding the biotransformation pathways of this compound and identifying appropriate biomarkers for detecting its consumption in forensic and clinical contexts. Recent research has identified four phase I and three phase II metabolites of this compound in human liver S9 fractions, with demethylation representing the primary metabolic clearance pathway.

  • Phase I Metabolites: The main phase I metabolites include demethylated this compound, tropane ring-hydroxylated metabolites, phenyl ring-hydroxylated metabolites, and combinations of these reactions. These metabolites are detectable in both rat urine and pHLS9 incubations, confirming their relevance across species.
  • Phase II Metabolites: The primary phase II metabolites consist of glucuronide conjugates of hydroxylated metabolites, which are detectable in rat urine but may be present at lower abundance in pHLS9 incubations. Sulfate conjugates and glutathione adducts may also form but are typically less abundant.
  • Temporal Patterns: Phase I metabolites generally appear earlier (within 60 minutes), while phase II metabolites become more prominent at later time points (120-480 minutes), reflecting the sequential nature of drug metabolism. [4]

Table 3: Optimization Strategies for this compound S9 Incubation Studies

Parameter Standard Condition Optimization Approach Impact on Results
Protein Concentration 2 mg/mL Test range 1-4 mg/mL Higher concentrations may increase metabolite formation but risk non-physiological ratios
Incubation Time 0-480 min Include early time points (5, 15, 30 min) Captures rapid phase I metabolism and kinetic profiles
Cofactor Concentrations Standard mixes Titrate individual cofactors Identifies limiting factors for specific metabolic pathways
This compound Concentration 25 µM Test range 1-100 µM Reveals potential enzyme saturation or atypical kinetics
S9 Lot Single pool Compare multiple pools Assesses inter-individual metabolic variability

Troubleshooting and Technical Considerations

Several technical considerations are essential for obtaining reliable and reproducible results in this compound metabolism studies using human liver S9 fractions. Attention to these factors significantly enhances data quality and interpretability:

  • S9 Fraction Quality: Commercial S9 fractions should be obtained from reputable suppliers who provide certificates of analysis detailing donor characteristics, protein concentration, and enzymatic activity (e.g., 7-ethoxycoumarin O-deethylase activity). Frozen S9 should be stored below -70°C, thawed entirely immediately before use, mixed well, and any excess discarded rather than refrozen due to rapid degradation upon thawing. [2]
  • Cofactor Stability: Recognize that certain cofactors, particularly NADPH and PAPS, are inherently unstable in aqueous solution. Prepare fresh cofactor solutions immediately before each experiment or use validated frozen aliquots to ensure consistent enzymatic activities throughout the incubation period.
  • Non-Enzymatic Degradation: Include appropriate control samples (without S9 fraction) to account for any non-enzymatic degradation of this compound under incubation conditions. This is particularly important for labile compounds that may decompose at physiological pH and temperature.
  • Ion Suppression: Be aware of potential ion suppression effects in mass spectrometry detection, particularly for early-eluting polar metabolites. Employ proper sample cleanup techniques and consider dilution or modified chromatography to mitigate these effects. [4] [2] [3]

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for conducting metabolism studies of this compound using human liver S9 fractions. The S9 system offers a balanced approach that combines metabolic comprehensiveness with practical efficiency, containing both phase I and II enzymes while being amenable to medium-to-high throughput screening. The standardized protocols for phase I and II metabolism studies, coupled with HPLC-HRMS/MS analysis, enable researchers to obtain detailed metabolic profiles of this compound, identifying specific biomarkers for detection applications and understanding its biotransformation pathways.

These methodologies have demonstrated that this compound undergoes extensive metabolism in human liver S9 fractions, forming multiple phase I metabolites through demethylation and hydroxylation pathways, followed by phase II conjugation reactions, primarily glucuronidation. The knowledge gained from these studies provides valuable insights for forensic scientists seeking to detect this compound use, clinical toxicologists interpreting intoxication cases, and researchers investigating the pharmacological profile of synthetic stimulants. By implementing these standardized protocols, researchers can generate reliable, reproducible data on this compound metabolism that contributes to our understanding of its fate in biological systems and supports informed decision-making in both clinical and regulatory contexts.

References

Troparil synthesis challenges Grignard reaction

Author: Smolecule Technical Support Team. Date: February 2026

Troparil Synthesis Overview and Key Challenge

This compound is synthesized by reacting methylecgonidine with phenylmagnesium bromide [1] [2]. The core challenge is that this Grignard reaction requires demanding reaction conditions and the starting material, methylecgonidine, is relatively scarce, which can put its production beyond the capacity of most standard laboratories [1].

Troubleshooting the Grignard Reaction

The table below outlines common issues and solutions specific to the this compound synthesis and Grignard reactions in general.

Problem / Symptom Possible Cause Proposed Solution / Verification

| Reaction fails to initiate | Passivating magnesium oxide layer on Mg metal [3]; Inherently slow reaction kinetics [1] | • Activate Mg surface with iodine, 1,2-dibromoethane, or sonication [3]. • Ensure rigorous exclusion of water and oxygen [3]. | | Low yield of this compound | Side reactions; Degradation of sensitive intermediates; Non-compatible functional groups [1] | • Use freshly prepared, high-quality phenylmagnesium bromide. • Control reaction temperature meticulously to avoid exothermic decomposition [4]. | | Formation of byproducts | Inadequate heat control leading to decomposition [4]; Reaction of Grignard reagent with product [4] | • Use diluted conditions or controlled addition to manage exothermic reaction [4]. • Employ a continuous flow reactor for better temperature control and to minimize contact between reactant and product [4]. |

Experimental Protocol: Critical Considerations

For the key Grignard addition step (methylecgonidine + phenylmagnesium bromide), standard protocols apply but with heightened attention to detail [1]:

  • Reaction Setup: Use anhydrous solvents (e.g., THF or diethyl ether) and air-free techniques under an inert atmosphere (N₂ or Ar) [3].
  • Temperature Control: The reaction may be highly exothermic. Carefully control the temperature during the addition of the Grignard reagent.
  • Modern Approaches: Consider using a continuous flow microreactor. This technology offers superior temperature control, reduces side reactions, and can improve safety and product purity for challenging Grignard reactions [4].

The workflow below summarizes the key steps and primary challenges in the synthesis process.

G cluster_0 Key Challenges Start Start Synthesis A Obtain Methylecgonidine Start->A B Prepare Phenylmagnesium Br (Grignard Reagent) A->B Challenge1 Scarce Starting Material A->Challenge1 C Perform Grignard Reaction B->C Challenge4 Exclusion of Air/Moisture B->Challenge4 D Work-up and Purification C->D Challenge2 Demanding Reaction Conditions C->Challenge2 Challenge3 Heat Management C->Challenge3 End Obtain this compound D->End Arial Arial ;        fontsize= ;        fontsize= 10 10 ;        fontcolor= ;        fontcolor=

FAQ on this compound Synthesis

  • Why is the Grignard reaction so challenging in this compound synthesis? The challenge stems from two main factors: the scarcity and sensitivity of the methylecgonidine precursor and the need for strictly controlled, demanding reaction conditions to facilitate the addition and minimize decomposition [1].

  • Are there any modern technologies that can improve this synthesis? Yes, continuous flow microreactors are a significant advancement for performing Grignard reactions. They offer superior temperature control, enhance safety by handling exotherms more effectively, reduce formation of byproducts, and can lead to a purer product in a shorter reaction time [4].

  • What is the role of the Grignard reagent in this synthesis? Phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in methylecgonidine. This key step forms the new carbon-carbon bond that connects the phenyl group directly to the tropane ring, creating the core structure of this compound [5] [6].

References

Purification and Analysis Techniques for Troparil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key techniques mentioned in the literature for the purification and analysis of Troparil.

Technique Application with this compound Key Details / Purpose Source / Context
Chromatography General Purification Used to isolate pure this compound from synthetic precursors and impurities. [1] Synthesis overview [1]
Recrystallization General Purification A final processing step to obtain a pure product. [1] Synthesis overview [1]
HPLC Purity Analysis Used to separate this compound from impurities; often employs C18 reverse-phase columns. [1] Synthesis and purity control [1]
LC-HRMS/MS Metabolite Identification Used for qualitative analysis to identify this compound and its metabolites in complex biological samples. [2] [3] Identification in biological samples and metabolism studies [2] [3]
GC-MS Identification & Purity Used for the structural characterization and identification of this compound, often in tandem with other techniques. [2] Identification in illegal products [2]
NMR Spectroscopy Structural Confirmation Used to verify the molecular structure and confirm the identity of the synthesized compound. [1] [2] [3] Purity assurance and structural elucidation [1] [2] [3]

Experimental Workflows for Identification and Analysis

For a technical support center, providing outlines of standard experimental workflows is highly valuable. Here are two key protocols adapted from the literature.

Workflow 1: Identification in Seized Materials

This methodology is based on a study identifying new psychoactive substances in illegal products [2].

Start Sample Collection (Tablet/Powder) Prep Sample Preparation (Micronization if tablet) Start->Prep LCMS LC-HRMS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS Data Data Integration & Structural Elucidation LCMS->Data GCMS->Data NMR NMR Spectroscopy NMR->Data Data->NMR ID Confirmed Identification Data->ID

Protocol Details:

  • Sample Preparation: The sample (e.g., a tablet or powder) is micronized if necessary and dissolved in appropriate solvents like methanol or acetonitrile [2].
  • LC-HRMS/MS: Analysis is performed using a C18 column with a gradient elution of solvents (e.g., water and acetonitrile with formic acid). High-resolution mass spectrometry detects the accurate mass and fragments of this compound [2].
  • GC-MS: The sample is vaporized and separated on a capillary column (e.g., ZB-SemiVolatiles). Electron ionization (EI) at 70 eV generates characteristic mass spectra for comparison with libraries [2].
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are used for definitive structural confirmation. Advanced techniques like COSY, HSQC, and HMBC may be used to fully assign the structure [2].
Workflow 2: Investigating Metabolism

This protocol is derived from studies investigating the metabolic fate of this compound in vitro and in animal models [3].

Start Incubation with Pooled Human Liver S9 Fraction Cofactors Add Cofactors (NADP+, UDPGA, etc.) Start->Cofactors Quench Quench Reaction (Ice-cold Acetonitrile) Cofactors->Quench Analyze Analyze via HPLC-HRMS/MS Quench->Analyze Detect Detect Phase I & II Metabolites Analyze->Detect

Protocol Details:

  • Incubation: this compound (e.g., 25 µM) is incubated with pooled human liver S9 fraction (2 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C [3].
  • Cofactor Addition: The system is fortified with NADP+ for Phase I metabolism and UDP-glucuronic acid (UDPGA) for Phase II glucuronidation [3].
  • Termination and Analysis: Reactions are stopped with ice-cold acetonitrile. After centrifugation, the supernatant is analyzed by HPLC-HRMS/MS to separate and identify metabolites. For this compound, the main metabolic steps are N-demethylation and hydroxylation of the tropane or phenyl ring [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound? The synthesis requires careful control to maintain stereospecificity and prevent side reactions. The demanding reaction conditions and scarcity of precursors like methylecgonidine also make synthesis and purification challenging [1] [4].

Q2: What are the main metabolites of this compound I should account for in my analysis? The main metabolic pathways are N-demethylation and hydroxylation at various positions on the tropane or phenyl rings. These phase I metabolites can subsequently undergo phase II conjugation, such as glucuronidation [3].

Q3: My HPLC analysis shows impurities. What analytical techniques can I use to identify them? A combination of techniques is most effective:

  • HPLC-UV/HRMS: Ideal for initial separation and identifying impurities based on their accurate mass and UV spectra [1] [5].
  • GC-MS: Useful for volatile impurities and provides fragmentation patterns for structural clues [2].
  • NMR Spectroscopy: The definitive method for elucidating the chemical structure of an unknown impurity if it can be isolated in sufficient quantity [1] [2].

Important Safety and Legal Notice

  • Safety and Compliance: this compound is a potent stimulant with a high potential for abuse. Its synthesis, purification, and possession are subject to strict regulations in most countries. All laboratory work must adhere to the highest safety protocols and applicable laws [1] [4] [3].
  • Instrumentation Note: The experimental workflows and FAQs are based on standard laboratory techniques. Please adapt the specifics (e.g., column types, gradient programs, incubation times) to your institution's available equipment and validated methods.

References

Troparil Analysis: Key Parameters & Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the chemical and metabolic profile of Troparil is the first step in developing and troubleshooting an analytical method. The table below summarizes the core characteristics and known metabolites.

Property/Aspect Description
Chemical Formula C₁₆H₂₁NO₂ [1]
Molar Mass 259.349 g·mol⁻¹ [1]
Common Salt Forms Tartrate, hydrochloride, naphthalenedisulfonate [1]

| Main Metabolic Reactions | • Demethylation (primary) • Hydroxylation (tropane & phenyl rings) • Glucuronidation [2] | | Detection in Biological Samples | Phase I metabolites are primary targets in rat urine and human liver S9 fraction incubations [2] |

Troubleshooting Common HPLC Issues for this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses. Here are solutions to frequent problems.

Issue Possible Causes Troubleshooting Steps

| Poor Peak Shape | - Column degradation

  • Matrix interference
  • Inappropriate mobile phase pH | - Use a guard column [3]
  • Improve sample cleanup (e.g., SPE) [3]
  • Adjust pH to control ionization [4] | | Inconsistent Retention Times | - Mobile phase composition fluctuation
  • Column temperature variance | - Use HPLC-grade solvents, degas [4]
  • Use a thermostatted column oven [4] | | Low Recovery/Accuracy | - Incomplete sample extraction
  • Analyte degradation
  • Adsorption to vials/filters | - Optimize extraction (solvent, time, method) [3]
  • Use amber vials, control temp [5]
  • Use low-adsorption vials/filters, test recovery [5] |

Experimental Protocol: Metabolic Stability Assessment

This methodology, adapted from a recent study, outlines how to identify this compound metabolites using a pooled human liver S9 fraction (pHLS9) [2].

Start Start: Prepare Pre-incubation Mixture A Incubate at 37°C, 200 rpm for 10 min Start->A B Add Co-factors (UDPGA, PAPS, SAM, etc.) A->B C Add 25 µM this compound (Start Reaction) B->C D Incubate at 37°C, 200 rpm C->D E Aliquot at t=60 min & Stop with ACN D->E Timepoint 1 F Final Aliquot at t=480 min & Stop with ACN D->F Timepoint 2 G Centrifuge & Analyze via HPLC-HRMS/MS E->G F->G

Materials:

  • Test System: Pooled human liver S9 fraction (pHLS9), 20 mg protein/mL [2].
  • Co-factors: NADP+, UDP-glucuronic acid (UDPGA), PAPS, SAM, GSH, and others as listed in the study [2].
  • Buffers: 90 mM phosphate buffer (pH 7.4) [2].
  • Instrumentation: HPLC system coupled to High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) [2].

Procedure:

  • Preparation: In a final volume of 150 µL, prepare a pre-incubation mixture containing phosphate buffer, pHLS9 (2 mg/mL final protein concentration), alamethicin, and essential components like Mg²⁺, isocitrate, and NADP+ [2].
  • Pre-incubation: Incubate this mixture at 37°C with shaking (200 rpm) for 10 minutes [2].
  • Initiation: Add the necessary co-factors for both Phase I and Phase II metabolism (UDPGA, PAPS, SAM, GSH) followed by the this compound substrate (25 µM final concentration) to start the reaction [2].
  • Incubation: Continue the incubation at 37°C with shaking [2].
  • Sampling: Withdraw aliquots (e.g., 60 µL) at specific time points (e.g., 60 minutes and 480 minutes). Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile [2].
  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using HPLC-HRMS/MS to identify and characterize this compound and its metabolites [2].

Method Optimization & Robustness Testing Workflow

A systematic, risk-based approach is key to developing a robust and transferable method.

O1 Define Objective & CQAs O2 Risk Assessment & Scouting O1->O2 O3 Select Initial Conditions (Column, Mobile Phase) O2->O3 O4 Optimize Selectivity (pH, Solvent Strength) O3->O4 O5 Robustness Testing (DoE) O4->O5 O6 Final Method Validation O5->O6

  • Define Objectives: Start by defining the method's purpose and the Critical Quality Attributes (CQAs) you need to measure [6].
  • Method Scouting & Initial Conditions: Screen different column chemistries (e.g., C8, C18, phenyl) and mobile phases. For a complex mixture, start with a gradient elution [3] [4].
  • Selectivity Optimization: Fine-tune parameters that most affect how compounds are separated. For this compound and its metabolites, this includes:
    • Mobile Phase pH: Significantly affects the retention of ionizable analytes [4].
    • Organic Modifier: Changing between acetonitrile and methanol can greatly alter selectivity [4].
    • Solvent Strength: Adjust the gradient or isocratic composition to get all analytes within an optimal retention factor (k) range of 0.5 to 15 [4].
  • Robustness Testing: Before full validation, use a structured approach like Design of Experiments (DoE) to test the method's resilience to small, deliberate changes. Key parameters to vary include [5] [4]:
    • Mobile phase pH and composition
    • Column temperature
    • Flow rate
    • Different column batches or brands

References

Troparil: Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of Troparil is crucial for planning experiments and troubleshooting. The table below summarizes key data [1] [2] [3].

Property Value / Description
Chemical Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [4]
CAS Number 74163-84-1 [1] [2] [3]
Molecular Formula C₁₆H₂₁NO₂ [1] [2] [3]
Molecular Weight 259.34 g/mol [1] [2] [3]
Appearance White to off-white crystalline solid or powder [3] [5]
Boiling Point 350.2 ± 42.0 °C (predicted) [1] [3]
Density 1.099 ± 0.06 g/cm³ (predicted) [1] [3]
Melting Point Information missing
pKa 9.95 ± 0.60 (predicted) [3]

Solubility & Solution Preparation

This compound has limited water solubility (approximately 1.2 g/L at 25 °C) [1]. It is more readily soluble in organic solvents, and the following solubility data has been reported [5]:

Solvent Solubility
DMF 25 mg/mL
DMSO 10 mg/mL
Ethanol 20 mg/mL

For in vivo studies, here are common formulation methods for compounds with low water solubility [2]:

in_vivo_formulations Start This compound Powder Method1 Injection Formulations (for IP/IV/IM/SC) Start->Method1 Method2 Oral Formulations Start->Method2 Sub1_1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Method1->Sub1_1 Sub1_2 DMSO : Corn Oil = 10 : 90 Method1->Sub1_2 Sub1_3 Ethanol : Cremophor : Saline = 10 : 10 : 80 Method1->Sub1_3 Sub2_1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Method2->Sub2_1 Sub2_2 Dissolve in PEG400 Method2->Sub2_2

Storage & Handling Guidelines

Proper storage is critical for maintaining the stability of the solid compound. The general recommendations are [2] [5]:

  • Solid Form: Store as a powder at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years [2].
  • Stock Solutions: Solutions in solvents like DMSO should be stored at -80°C for 6 months or at -20°C for 1 month [2].
  • Handling: Always keep the container tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation and use personal protective equipment [6] [7].

Frequently Asked Questions

Q1: What is the confirmed stability of this compound in an aqueous solution at room temperature? The available search results do not provide specific data on the degradation rate of this compound in aqueous solutions. Its stability in solution is likely limited due to the lack of hydrolyzable ester bonds in its core structure [4]. For critical experiments, it is strongly advised to prepare fresh solutions and confirm stability empirically under your specific conditions.

Q2: How should I handle a spill of this compound powder? Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and a dust mask. Carefully collect the material using spark-proof tools and place it in a closed container for disposal. Do not allow the chemical to enter drains [6] [7].

Q3: Are there any known incompatibilities with common laboratory materials? No specific incompatibilities are listed in the safety data sheets. However, as a general precaution, it should be stored away from incompatible materials and strong oxidizing agents [6] [7].

Knowledge Gaps & Experimental Recommendations

The most significant knowledge gap is the absence of quantitative stability data (e.g., half-life) for this compound in various solutions. To ensure experimental integrity, consider these steps:

  • Establish a Stability Profile: Conduct your own stability studies using High-Performance Liquid Chromatography (HPLC) to monitor purity and concentration in your chosen solvent over time and under different storage conditions.
  • Document Observations: Record any changes in solution appearance, such as precipitation or color change, which may indicate degradation.
  • Standardize Protocols: Where possible, use consistent, freshly prepared solutions to minimize variability.

References

Troparil Metabolite Identification: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing difficulties in detecting and identifying Troparil metabolites, the common pitfalls and their solutions are summarized in the table below.

Difficulty Root Cause Recommended Solution
Low Abundance of Parent Compound Extensive metabolism; parent compound may be undetectable in urine [1]. Target metabolites, not the parent compound, for toxicological analysis [1].
Differentiating Phase I Isomers Hydroxylation can occur on the tropane ring or the phenyl ring, creating multiple structural isomers with identical mass [1]. Use orthogonal techniques: combine LC separation with HRMS/MS for fragmentation patterns [1] [2].
Detecting Phase II Metabolites Glucuronidated metabolites may not be formed or detected in standard in vitro systems like pHLS9 [1]. Use a multi-matrix approach; confirm findings in in vivo models (e.g., rat urine) [1].
Structural Elucidation Low metabolite abundance can make it difficult to obtain clear structural data from MS/MS alone [1]. Leverage diagnostic fragments and isotopic patterns; confirm structures with NMR if possible [2].

Experimental Protocols for Metabolite Identification

Here are detailed methodologies for identifying this compound metabolites, based on recent peer-reviewed studies.

In Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)

This protocol is used to generate and identify primary phase I and II metabolites [1].

  • Materials: Pooled human liver S9 fraction (pHLS9, e.g., from Corning), UGT reaction mix, alamethicin, NADPH-regenerating system, phosphate buffer, and this compound standard.
  • Procedure:
    • Pre-incubation Mixture: Prepare a mixture containing phosphate buffer, alamethicin, an NADPH-regenerating system, and co-factors for acetylation in a final volume of 150 µL.
    • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
    • Initiate Reaction: Add this compound substrate to a final concentration of 25 µM.
    • Incubation: Continue incubation at 37°C for up to 480 minutes.
    • Termination: At designated time points, withdraw an aliquot and stop the reaction with ice-cold acetonitrile.
    • Sample Prep: Centrifuge the mixture and analyze the supernatant via LC-HRMS/MS.
In Vivo Metabolite Identification in Rat Urine

This protocol provides a comprehensive view of the metabolic fate in vivo, including Phase II metabolites [1].

  • Animal Model: Administer this compound orally to a male Wistar rat at a single dose of 2 mg/kg body weight.
  • Sample Collection: House the rat in a metabolism cage for 24 hours with water ad libitum. Collect urine separately from feces over this period.
  • Sample Preparation:
    • Take a 100 µL aliquot of urine.
    • Prepare using a method based on Wissenbach et al. for drug screening, typically involving dilution, protein precipitation, or solid-phase extraction before LC-HRMS/MS analysis [1].
Analytical Instrumentation: LC-HRMS/MS

This is the core analytical technique for detection and identification [1] [2].

  • Chromatography: Use a C18 column with a gradient elution of water/acetonitrile or methanol/acetonitrile, both modified with formic acid.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization in positive mode.
    • Mass Analyzer: High-resolution mass spectrometer (e.g., QTOF).
    • Data Acquisition: Full-scan MS and auto-MS/MS mode.
    • Calibration: Calibrate the instrument prior to analysis with a solution of sodium formate to ensure high mass accuracy [2].

This compound Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound, integrating Phase I and Phase II transformations based on current research.

troparil_metabolism This compound This compound N-Demethylation N-Demethylation This compound->N-Demethylation  Primary  Phase I Hydroxylation\n(Tropane Ring) Hydroxylation (Tropane Ring) This compound->Hydroxylation\n(Tropane Ring) Hydroxylation\n(Phenyl Ring) Hydroxylation (Phenyl Ring) This compound->Hydroxylation\n(Phenyl Ring) Combined Pathways Combined Pathways N-Demethylation->Combined Pathways  Further  Oxidation? Hydroxylation\n(Tropane Ring)->Combined Pathways Phase II\nGlucuronidation Phase II Glucuronidation Hydroxylation\n(Tropane Ring)->Phase II\nGlucuronidation  Conjugation Hydroxylation\n(Phenyl Ring)->Combined Pathways Hydroxylation\n(Phenyl Ring)->Phase II\nGlucuronidation  Conjugation Combined Pathways->Phase II\nGlucuronidation  Conjugation

Key Experimental Workflow for Identification

To successfully navigate the identification process, follow the logical workflow below.

workflow Start Start Sample Preparation\n(In vitro & In vivo) Sample Preparation (In vitro & In vivo) Start->Sample Preparation\n(In vitro & In vivo) End End LC-HRMS/MS Analysis LC-HRMS/MS Analysis Sample Preparation\n(In vitro & In vivo)->LC-HRMS/MS Analysis Data Processing Data Processing LC-HRMS/MS Analysis->Data Processing Detect Metabolites\n(Accurate Mass, Isotopic Pattern) Detect Metabolites (Accurate Mass, Isotopic Pattern) Data Processing->Detect Metabolites\n(Accurate Mass, Isotopic Pattern) Perform MS/MS\n(Fragmentation Analysis) Perform MS/MS (Fragmentation Analysis) Detect Metabolites\n(Accurate Mass, Isotopic Pattern)->Perform MS/MS\n(Fragmentation Analysis) Propose Structures\n(Based on Fragments) Propose Structures (Based on Fragments) Perform MS/MS\n(Fragmentation Analysis)->Propose Structures\n(Based on Fragments) Confirm Isomers\n(Chromatographic Separation) Confirm Isomers (Chromatographic Separation) Propose Structures\n(Based on Fragments)->Confirm Isomers\n(Chromatographic Separation) Confirm Isomers\n(Chromatographic Separation)->End

Frequently Asked Questions (FAQs)

  • Why is the parent this compound compound not detected in urine? this compound undergoes extensive metabolism. Studies in rat models show that while its metabolites are detectable, the parent compound itself is not found in urine, indicating rapid and complete biotransformation [1].

  • What is the most abundant this compound metabolite? The main metabolic step for this compound is N-demethylation, making the N-desmethyl metabolite a primary and likely abundant target for detection [1].

  • How can I distinguish between hydroxylated isomers? Hydroxylation on different parts of the molecule creates isomers with the same mass. To distinguish them, you must rely on their different retention times during liquid chromatography and by comparing their unique MS/MS fragmentation patterns [1] [3].

  • My in vitro system didn't show Phase II metabolites. What's wrong? This is a known limitation. While Phase I metabolites are readily formed in systems like pooled human liver S9 fraction (pHLS9), Phase II glucuronidation metabolites may only be detectable in an in vivo context, such as rat urine [1]. Always complement your in vitro findings with in vivo data.

References

Understanding Troparil and Its Detection

Author: Smolecule Technical Support Team. Date: February 2026

What is Troparil and why is its detection challenging? this compound is a new psychoactive substance and a cocaine analogue. A primary challenge in its detection, especially in biological samples, is that the parent compound can become undetectable quickly after administration. Instead, researchers must target its metabolites for reliable identification [1].

What are the key metabolites I should target for detection? A 2024 metabolism study identified that this compound primarily undergoes phase I and phase II metabolism. The main metabolic steps and resulting metabolites are [1]:

  • Main Metabolic Step: Demethylation [1].
  • Other Phase I Reactions: Hydroxylation of the tropane ring and the phenyl ring, as well as combinations of these steps [1].
  • Phase II Metabolism: Glucuronidation of phase I metabolites [1].

The table below summarizes the core metabolic pathways for your reference.

Metabolic Pathway Key Metabolites Formed Significance for Detection
Phase I Demethylated this compound, Various hydroxylated forms [1] Primary targets in initial detection windows; phase I metabolites were detectable in both rat urine and incubations using a pooled human liver S9 fraction (pHLS9) [1].
Phase II Glucuronidated Phase I metabolites [1] Crucial for extending the detection window; these metabolites were only detected in rat urine in the referenced study, highlighting the importance of considering the sample matrix [1].

Strategies for Enhanced Sensitivity

How can I improve the sensitivity of my this compound detection method? Sensitivity can be significantly improved by focusing on sample preparation, the analytical technique, and data interpretation.

  • Target Metabolites, Not Just the Parent Drug: As noted above, the parent compound may not be detectable. Designing your assay to target the stable, abundant metabolites is the most effective strategy for sensitive detection [1].
  • Utilize High-Resolution Mass Spectrometry: Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool for this purpose. It allows for:
    • Accurate Mass Measurement: Helps in the definitive identification of unknown metabolites by determining their elemental composition [2].
    • MS/MS Fragmentation: Provides structural information by revealing how the molecule breaks apart, confirming the identity of metabolites [2].
  • Employ Complementary Techniques: Using multiple analytical techniques strengthens your findings. For structural elucidation of unknown compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a highly authoritative method [2].

Detailed Experimental Protocol

The following workflow is based on a published study investigating the metabolic fate of this compound. You can adapt this protocol for your own method development [1].

G A In Vitro Incubation with pHLS9 C Sample Preparation A->C Terminate with ice-cold ACN B In Vivo Rat Urine Collection B->C D Protein Precipitation C->D E LC-HRMS/MS Analysis D->E F Data Processing & Metabolite Identification E->F

1. In Vitro Incubation (using pooled human liver S9 fraction - pHLS9)

  • Purpose: To simulate human liver metabolism and identify potential metabolites.
  • Procedure:
    • Prepare a pre-incubation mixture containing pHLS9 (2 mg/mL final protein concentration), co-factors (NADP+, UDP-glucuronic acid, etc.), and buffers [1].
    • Add 25 µM this compound substrate to initiate the reaction [1].
    • Incubate at 37°C for up to 480 minutes [1].
    • Terminate the reaction at specific time points by adding ice-cold acetonitrile [1].

2. In Vivo Sample Collection (Rat Urine)

  • Purpose: To identify metabolites in a living system.
  • Procedure:
    • Administer this compound orally to a model organism (e.g., Wistar rat at 2 mg/kg) [1].
    • Collect urine samples for a defined period post-administration [1].

3. Sample Preparation

  • Purpose: To remove proteins and other interfering substances.
  • Procedure:
    • After precipitation with acetonitrile, centrifuge the samples [1].
    • Transfer the supernatant to a vial for injection into the LC-HRMS/MS system [1].

4. LC-HRMS/MS Analysis

  • Chromatography:
    • Column: Hypersil GOLD C18 (100 × 2.1 mm, 3 µm) [2].
    • Mobile Phase: A) Water/Acetonitrile/Formic Acid (90:10:0.1); B) Methanol/Acetonitrile/Formic Acid (90:10:0.1) [2].
    • Gradient: 10% B to 90% B over 7 minutes [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode [2].
    • Scan Mode: Full scan (e.g., m/z 50-1500) and auto-MS/MS for fragmentation [2].

Troubleshooting Common Issues

Problem: High background noise or poor peak shape in LC-MS.

  • Solution: Ensure mobile phases are freshly prepared and of high purity. Check and optimize the chromatographic gradient. Clean or replace the LC column if necessary.

Problem: Inconsistent recovery of metabolites from biological matrix.

  • Solution: Perform a spike-and-recovery experiment. Add a known amount of a stable isotope-labeled analog of this compound (if available) as an internal standard to correct for losses during sample preparation. If no standard is available, systematically test different protein precipitation solvents or solid-phase extraction (SPE) methods [3].

Problem: Unable to identify unknown peaks in the chromatogram.

  • Solution: Use the high-resolution data to propose elemental formulas. Interpret the MS/MS fragmentation patterns to deduce the structure. For critical unknowns, confirm the structure using NMR spectroscopy if feasible [2]. The diagram below outlines the logical process for metabolite identification.

G A Unknown Peak in HRMS Data B Determine Precursor Accurate Mass A->B C Propose Elemental Composition B->C D Analyze MS/MS Fragmentation Pattern C->D E Postulate Metabolite Structure D->E F Confirm with NMR (if needed) E->F

References

Troparil Metabolism and LC-MS Detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Troparil's metabolic pathway is crucial for selecting appropriate target analytes, especially for methods aiming to confirm consumption.

  • Parent Compound and Metabolites: A 2024 study identified that this compound is metabolized into four phase I and three phase II metabolites [1].
  • Primary Metabolic Reactions: The main phase I metabolic steps are demethylation, hydroxylation of the tropane ring, and hydroxylation of the phenyl ring, along with combinations of these reactions. Phase II metabolism primarily involves glucuronidation [1].
  • Analytical Implications: For the best sensitivity in detecting this compound intake, your method should target its phase I metabolites. Demethylated and hydroxylated metabolites were detectable in both rat urine and incubations with pooled human liver S9 fraction, while glucuronidated metabolites were only found in urine [1].

General LC-MS Sample Preparation Workflow

For a complex biological sample, a standard preparation workflow for a small molecule like this compound involves several key stages to ensure a clean extract suitable for LC-MS analysis. The following diagram outlines this generalized process:

G Biological Sample\n(Urine/Plasma) Biological Sample (Urine/Plasma) Protein Precipitation\n(e.g., Acetonitrile) Protein Precipitation (e.g., Acetonitrile) Biological Sample\n(Urine/Plasma)->Protein Precipitation\n(e.g., Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(e.g., Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition\n(MRM Mode)

Frequently Asked Questions

Here are answers to some specific technical challenges you might encounter.

  • Q1: What is the most critical parameter to optimize in the LC-MS/MS method for this compound?

    • A: The most critical step is selecting the correct Multiple Reaction Monitoring (MRM) transitions for the parent ion and its major fragment ions. For new psychoactive substances, this often requires infusing a pure standard to determine optimal conditions. If the parent compound is unstable in the ion source, investigating adduct formation (e.g., [M+HCOO]⁻ in negative mode) can be a successful strategy, as demonstrated for other challenging analytes [2].
  • Q2: How can I reduce strong ion suppression in my this compound assay?

    • A: Ion suppression is often caused by co-eluting matrix components. Beyond the basic protein precipitation shown in the workflow, more sophisticated cleanup techniques can be employed:
      • Advanced Cleanup: Consider using turbulent flow chromatography (TurboFlow), an online automated cleanup technique that effectively separates low molecular weight analytes from high molecular weight matrix components, significantly reducing ion suppression [3].
      • Calibration Strategy: Use a matrix-matched calibration curve, where your standards are prepared in the same biological matrix as your samples, to compensate for residual matrix effects [4].
  • Q3: My method sensitivity for this compound metabolites is low. What can I do?

    • A: To improve sensitivity, you can:
      • Enzymatic Hydrolysis: Treat urine samples with β-glucuronidase enzyme to cleave off the glucuronide group from phase II metabolites. This converts the glucuronidated metabolites back to their phase I forms, which can be more easily ionized and detected, thereby increasing the signal for these biomarkers [1].
      • Optimize Chromatography: Improve the chromatographic separation to better focus the analyte band, reducing peak broadening and increasing signal intensity.

Troubleshooting Common Problems

The table below summarizes common issues, their potential causes, and recommended actions.

Problem Potential Cause Recommended Action
High background noise / ion suppression Inadequate sample cleanup; co-eluting matrix components [4] [3] Implement a more rigorous sample cleanup (e.g., SPE, TurboFlow); optimize LC gradient for better separation [3].
Poor reproducibility of retention time Unstable mobile phase pH; column degradation Use fresh, correctly prepared mobile phase with buffering; condition and maintain the LC column properly.
Low signal for all analytes Suboptimal MS ion source parameters; inefficient ionization Re-optimize ion source parameters (gas flows, temperatures, voltages) by infusing a standard; check for clogged nebulizer.
Inconsistent internal standard response Pipetting errors; instability of the internal standard Ensure proper pipetting technique; select a stable, deuterated analog of this compound or a metabolite as the internal standard.

References

Troparil synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troparil Synthesis Overview

The core synthesis of this compound involves a Grignard reaction between methylecgonidine and phenylmagnesium bromide [1] [2] [3]. This reaction forms the critical carbon-carbon bond between the tropane and phenyl rings [2]. The following workflow outlines the key stages and potential optimization points.

G Start Start: Synthesis Planning Step1 Precursor Preparation (Methylecgonidine) Start->Step1 Step2 Grignard Reaction Core C-C bond formation Step1->Step2 Step3 Reaction Workup and Purification Step2->Step3 Step4 Final Product: This compound Step3->Step4 Param1 Key Parameters: - Precursor Purity - Reaction Anhydrousness Param1->Step1 Param2 Key Parameters: - Temperature (-78°C to -40°C) - Stoichiometry - Reaction Time (3.5 hours) - Solvent (Diethyl Ether/DCM) Param2->Step2 Param3 Key Parameters: - Acidic Workup Conditions - Purification Method Param3->Step3

Frequently Asked Questions

Here are some common experimental challenges and general guidance based on established synthesis routes.

  • What is the most critical step for achieving high yield? The Grignard reaction is the most sensitive and determinant step for the final yield [2] [3]. Precise control over temperature, stoichiometry, and moisture is essential.

  • Why is my reaction yield low? Low yields are commonly attributed to:

    • Impure methylecgonidine precursor, which can lead to side reactions [2].
    • Sub-optimal temperature control during the exothermic Grignard addition [2].
    • Inadequate anhydrous conditions, causing decomposition of the Grignard reagent [2].
  • How can I purify this compound effectively? Common purification techniques include recrystallization, flash chromatography, or preparative HPLC [4] [2]. The choice depends on the nature and quantity of impurities.

Establishing a Yield Improvement Protocol

Without specific published data, you can establish your own optimization framework. I suggest a systematic approach focusing on the critical Grignard reaction step.

Optimization Strategy: Focus on the Grignard reaction step. The table below outlines key parameters to test.

Parameter Suggested Investigation Range Potential Impact / Rationale
Reaction Temperature -78℃ to -40℃ [3], then gradual warming Lower temperatures may suppress side reactions and improve stereoselectivity [2].
Solvent System Anhydrous Diethyl Ether, Tetrahydrofuran (THF), or mixtures Different solvents can affect reagent solubility and reaction rate.
Molar Equivalents Phenylmagnesium bromide (1.0 to 2.0 eq.) Ensure complete conversion of the limiting reagent (methylecgonidine).
Addition Rate Slow, controlled dropwise addition Manage exothermicity to avoid local overheating and decomposition.

Analysis and Characterization: Use techniques like HPLC and NMR spectroscopy to monitor reaction progress, assess purity, and confirm the correct stereochemistry of the final product [4] [2].

References

Troparil separation from cocaine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Characterization of Troparil

Understanding the substance's properties is the first step in developing separation protocols. The table below summarizes key identification data from forensic case reports.

Property Details and Analytical Data
IUPAC Name Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Other Names β-CPT, WIN 35,065-2 [1]
Core Structure Phenyltropane [1]

| Mass Spectrometry (MS) | • GC-EI-MS: Used for initial screening [2]. • LC-ESI-QTOF-MS/MS: Provides high-resolution data for confirmation. Precursor ion: m/z 260.1646 ([M+H]+). Key fragments: m/z 122.0645 (C8H8N+), m/z 84.0804 (C5H10N+) [2]. | | Nuclear Magnetic Resonance (NMR) | Used for definitive structural elucidation. The technique identifies the specific connectivity of the phenyl ring directly to the tropane ring via a stable carbon-carbon bond, distinguishing it from cocaine's ester linkage [1] [2]. |

Reported Experimental Workflows

While a separation protocol is not detailed, recent studies describe workflows for identifying and characterizing this compound in various samples. The following diagram outlines the general analytical workflow used in these investigations.

Start Sample Collection (Powder/Tablet) A Homogenization Start->A B Initial Screening (GC-EI-MS) A->B C Confirmation & Quantification (LC-HRMS/MS) B->C D Structural Elucidation (NMR Spectroscopy) C->D End Data Reporting D->End

Workflow Notes:

  • Sample Preparation: Samples are first homogenized (e.g., micronized for tablets) to ensure consistency [2].
  • Initial Screening: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is typically used for initial, untargeted analysis [2].
  • Confirmation: Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides definitive identification and can be used for quantification based on its high mass accuracy [2] [3].
  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the complete molecular structure, including stereochemistry [2].

Potential FAQs for a Technical Support Center

Based on the available information, here are answers to potential frequently asked questions.

What is the primary metabolic pathway of this compound, and why is this important for detection? A 2024 metabolism study identified that demethylation is the main metabolic step for this compound. The parent compound may not be detectable in urine, so targeting its metabolites is crucial for toxicological analysis [3]. The primary metabolic transformations are summarized below.

This compound This compound (Parent Compound) M1 Nor-Troparil (Demethylated Metabolite) This compound->M1 Demethylation (Main Pathway) M2 Hydroxylated Metabolites (Tropane or Phenyl ring) This compound->M2 Hydroxylation M3 Combined Metabolites (e.g., Demethylated + Hydroxylated) M1->M3 Further Oxidation M2->M3 Demethylation M4 Phase II Metabolites (e.g., Glucuronide Conjugates) M2->M4 Glucuronidation

How does the chemical structure of this compound differ from cocaine, and what are the practical implications? this compound is a phenyltropane where the phenyl ring is connected directly to the tropane ring via a non-hydrolyzable carbon-carbon bond [1]. This is in contrast to cocaine, which has an ester linkage. This structural difference has several key consequences [1]:

  • Increased Potency & Duration: It is a few times more potent as a dopamine reuptake inhibitor and has a longer duration of action.
  • Pure Stimulant Effect: The lack of an ester bond removes the local anesthetic action of cocaine.
  • Altered Selectivity: It is more selective for the dopamine and norepinephrine transporters relative to the serotonin transporter.

What is the legal status of this compound for research purposes? The legal status is often ambiguous. It may be considered a controlled substance analog of cocaine in the United States and subject to similar controls in other countries like Canada [1]. Researchers must check their local regulations, as it may be used in animal studies to avoid the stringent licensing required for cocaine itself [1].

Key Research Gaps and Future Directions

The current evidence provides a strong foundation for identification but leaves gaps in separation methodology. Future experimental guides could focus on:

  • Chromatographic Separation: Developing detailed HPLC or GC methods with specific column types, mobile phases, and temperature programs to separate this compound from other phenyltropanes and cocaine stereoisomers.
  • Sample Preparation Techniques: Exploring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols optimized for this compound's specific solubility and chemical properties.
  • Reference Materials: Sourcing information for certified reference materials to validate analytical methods.

References

Troparil Binding Affinity Profile (IC₅₀ Values)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Troparil for DAT, NET, and SERT. A lower IC₅₀ value indicates higher affinity and potency [1].

Transporter IC₅₀ (nM) Selectivity Ratio (vs. DAT)
DAT (Dopamine) 23 ± 5.0 (Baseline)
NET (Norepinephrine) 920 ± 73 40.0
SERT (Serotonin) 1962 ± 61 85.3

This data clearly shows This compound's high selectivity for DAT over NET and SERT, with an affinity for DAT that is about 40 times greater than for NET and 85 times greater than for SERT [1].

Experimental Protocol Context

The affinity data in the table was typically generated through standardized radioligand competitive binding assays [2] [1]. Below is a generalized workflow for such experiments:

G Start Prepare Rat Striatal Membrane Homogenates A Incubate Membranes with: - Fixed [³H]WIN 35428 (DAT ligand) - Varying this compound Concentrations Start->A B Separate Bound from Free Radioligand via Rapid Filtration A->B C Measure Membrane-Bound Radioactivity via Liquid Scintillation B->C D Calculate IC₅₀ from Displacement Curve C->D

Key Experimental Details:

  • Tissue Source: Experiments often use rat striatal membranes, which are rich in DAT [2].
  • Radioligands: The competitive binding for DAT is typically measured against tritiated ([³H]) or iodinated ([¹²⁵I]) ligands like WIN 35428 or RTI-55 [2] [1].
  • Binding Conditions: Assays are conducted in specific buffers (e.g., 0.32 M sucrose, 10 mM sodium phosphate, pH 7.4) with incubation times around 50-60 minutes at 25°C [2].
  • Data Analysis: IC₅₀ values are determined by fitting the displacement data to a Hill equation, where the concentration of this compound displaces 50% of the specific binding of the reference radioligand [3] [1].

Key Implications for Research

  • High DAT Selectivity: this compound's profile makes it a valuable classical ("cocaine-like") DAT inhibitor for neuroscience research, particularly in studying the dopamine reward system [1].
  • Scaffold for Analog Development: The phenyltropane structure of this compound serves as a core scaffold for developing other compounds with varied affinity and selectivity across monoamine transporters [4] [1].

References

Troparil phenyltropane derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Phenyltropane Derivatives

Compound Primary Transporter Affinity (IC₅₀ or Kᵢ, nM) Behavioral Effects & Abuse Liability Proposed Therapeutic Application Key Differentiating Properties
Troparil (β-CPT, WIN 35,065-2) DAT (more potent than cocaine) [1] [2] Cocaine-like stimulant and reinforcing effects; self-administered [1] [3] Research tool for mapping DAT in the brain [1] [4] [2] Longer duration than cocaine; pure stimulant without local anesthetic action; less cardiotoxic [1] [2]
RTI-336 DAT (highly selective over SERT and NET) [5] Stimulates locomotion; substitutes for cocaine; self-administered (but less than cocaine); reduces cocaine self-administration [5] Agonist therapy for cocaine addiction (preclinical/clinical trials) [5] [6] Fast-onset, DAT-selective inhibitor [3]
RTI-112 DAT & SERT (subnanomolar, non-selective) [7] No cocaine-like stimulant effects; not self-administered; blocks cocaine self-administration [3] [7] Potential pharmacotherapy for cocaine addiction [7] Slow-onset, long-duration; dual DAT/SERT inhibitor [3] [7]
RTI-371 DAT (highly selective over SERT and NET) [5] No locomotor stimulation; does not substitute for cocaine; not self-administered; blocks cocaine's effects [5] Atypical DAT inhibitor; potential cocaine antagonist [5] Atypical profile; may stabilize an inward-facing DAT conformation [5]

Experimental Data & Methodologies

The data in the table above is derived from standardized experimental protocols commonly used in preclinical psychopharmacology research.

In Vitro Binding and Uptake Inhibition Assays

These experiments determine a compound's affinity for monoamine transporters and its ability to block the reuptake of neurotransmitters [5] [7].

  • Protocol Summary: Rodent or human brain tissue (e.g., striatum for DAT) is homogenized. The test compound is incubated with the tissue and a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT). The affinity (IC₅₀ or Kᵢ) is calculated based on the compound's ability to displace the radioligand [5] [7].
  • Key Findings: This methodology establishes that compounds like RTI-336 and RTI-371 are highly selective for DAT over SERT and NET, while RTI-112 has high, balanced affinity for both DAT and SERT [5] [7].
In Vivo Behavioral Assays

These tests evaluate the cocaine-like effects and abuse potential of the compounds.

  • Drug Discrimination:
    • Protocol: Animals are trained to press one lever for cocaine and another for saline. A test compound that stimulates cocaine-appropriate lever pressing is said to have "substituted for" cocaine, indicating similar subjective effects [5].
    • Key Findings: RTI-336 substitutes for cocaine, whereas RTI-371 does not [5].
  • Self-Administration:
    • Protocol: Animals are trained to perform a task (e.g., press a lever) to receive an intravenous drug infusion. A compound that maintains this behavior is considered a positive reinforcer with abuse liability [5] [3].
    • Key Findings: This compound, RTI-336, and other fast-onset analogs are self-administered. RTI-112 and RTI-371 are not, indicating low abuse potential [5] [3].
  • Locomotor Activity:
    • Protocol: The increase in an animal's movement after drug administration is measured. This is a hallmark effect of psychomotor stimulants [5].
    • Key Findings: RTI-336 stimulates locomotion, while RTI-371 does not, even at behaviorally active doses [5].

Mechanism of Action and "Atypical" Inhibitors

A key finding from this research is that not all potent DAT inhibitors have cocaine-like effects. The divergence is explained by differences in how these compounds interact with the DAT protein.

Dopamine Dopamine DAT_Out DAT (Outward-Facing) Dopamine->DAT_Out 1. Normal Reuptake Cocaine Cocaine Cocaine->DAT_Out Binds & Stabilizes DA_Reuptake_Blocked DA Reuptake Blocked Cocaine->DA_Reuptake_Blocked Atypical Atypical DAT_In DAT (Inward-Facing) Atypical->DAT_In Binds & Stabilizes Atypical->DA_Reuptake_Blocked DAT_Out->DAT_In 2. Conformational Change DAT_Out->DA_Reuptake_Blocked 4. Result DAT_In->Dopamine 3. DA released intracellularly

(Cocaine Mechanism vs Atypical DAT Inhibitor Mechanism)

As the diagram illustrates:

  • Typical DAT Inhibitors (e.g., Cocaine, this compound, RTI-336): These are "fast-onset" compounds that bind to and stabilize the outward-facing conformation of the DAT. This rapidly increases dopamine in the synapse, leading to strong stimulant and reinforcing effects [5] [3].
  • Atypical DAT Inhibitors (e.g., RTI-371, JHW007, RTI-112): These often have a "slow-onset" and may stabilize the inward-facing conformation of the DAT. They still block dopamine reuptake but do so in a way that produces a slower, non-cocaine-like increase in dopamine, which fails to produce stimulant or reinforcing effects and can even block those of cocaine [5].

Conclusion for Research Applications

For researchers in drug development, the choice of phenyltropane derivative depends heavily on the experimental goal:

  • For a Cocaine Substitute in Basic Research: This compound or RTI-336 are suitable due to their clear cocaine-like profile and higher selectivity.
  • For a Potential Agonist Therapy: RTI-336 represents a leading candidate, as it can reduce cocaine intake while having lower reinforcement itself.
  • For a Novel Antagonist Therapy: RTI-371 and RTI-112 are prime candidates. Their atypical, non-reinforcing profile and ability to block cocaine's effects make them promising templates for developing anti-addiction medications.

References

Pharmacological Profile & Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Troparil (WIN 35,065-2) RTI-31 RTI-55 (β-CIT, Iometopane)
Chemical Name (–)-2β-carbomethoxy-3β-phenyltropane [1] (–)-2β-carbomethoxy-3β-(4'-chlorophenyl)tropane [2] (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane [3]
Primary Transporter Affinity Dopamine Transporter (DAT) [1] Dopamine Transporter (DAT) [2] Dopamine & Serotonin Transporters (DAT/SERT) [3]
DAT Binding (IC50 in nM) 23.0 ([3H]CFT) [4] 1.1 ([3H]CFT) [2] [4] 1.3 ([3H]CFT) [4]
DAT Uptake Inhibition (IC50 in nM) 49.8 ([3H]DA) [4] 3.68 ([3H]DA) [2] [4] 1.96 ([3H]DA) [4]
SERT Uptake Inhibition (IC50 in nM) 173 ([3H]5-HT) [4] 5.00 ([3H]5-HT) [2] [4] 1.74 ([3H]5-HT) [4]
Relative Reinforcing Potency More potent than cocaine [1] 26.8x more potent than cocaine [5] Information not specified in search results
Key Selectivity Characteristic Less potent as a serotonin reuptake inhibitor [1] Relatively balanced reuptake inhibitor (D/N/S) [2] Markedly high affinity for SERT [3]
Primary Research Application Mapping DAT in the brain; alternative to cocaine in animal studies [1] Studied for cocaine addiction therapy (preclinical) [2] Mapping DAT/SERT in brain; SPECT imaging for Parkinson's disease [3]

Key Experimental Data & Context

The data in the table is largely derived from in vitro binding and uptake inhibition assays using rat brain tissues, which measure a compound's affinity for transporter proteins [2] [4]. Here is the context for some key findings:

  • Potency Progression: The data shows a clear increase in potency from this compound to RTI-31 and RTI-55, influenced by the para-substituent on the phenyl ring. The 4'-chloro group on RTI-31 and the 4'-iodo group on RTI-55 significantly increase affinity for monoamine transporters compared to the unsubstituted phenyl ring of this compound [2] [4].
  • Mechanism of Action: All three compounds are reuptake inhibitors. They bind to monoamine transporters and prevent the reabsorption of neurotransmitters like dopamine from the synapse, thereby increasing its extracellular concentration and producing stimulant effects [2] [1].
  • Behavioral Correlates: The high in vitro potency translates to in vivo effects. A study demonstrated that RTI-31 was 26.8 times more potent than cocaine in producing cocaine-like discriminative stimulus effects in rats [5]. Another study noted that RTI-31 is 64 times more potent than cocaine in eliciting self-administration in monkeys [2].

Visualizing the Shared Mechanism of Action

The following diagram illustrates the shared mechanism of action and key pharmacological differences for these phenyltropane analogs.

G Analogs Phenyltropane Analogs (this compound, RTI-31, RTI-55) DAT Binds to Dopamine Transporter (DAT) Analogs->DAT All Compounds SERT Binds to Serotonin Transporter (SERT) Analogs->SERT Varies by Compound NET Binds to Norepinephrine Transporter (NET) Analogs->NET Varies by Compound ReuptakeBlock Blocks Neurotransmitter Reuptake DAT->ReuptakeBlock SERT->ReuptakeBlock NET->ReuptakeBlock NeuroEffect Increased Synaptic Neurotransmitter Levels ReuptakeBlock->NeuroEffect Downstream Stimulant Effects: Locomotor Activity, Reinforcement NeuroEffect->Downstream Differences Key Differentiating Factors• Para-substituent on phenyl ring• Transporter Selectivity (DAT vs SERT)• Binding Affinity/Potency

Research Applications & Considerations

The distinct properties of each compound make them suitable for different research applications:

  • This compound is valued as a pure stimulant research tool with a longer duration than cocaine and minimal local anesthetic or cardiotoxic effects, making it ideal for studying DAT function and stimulant pharmacology [1].
  • RTI-31 is noted for its high potency and longer duration of activity, leading to its investigation as a potential agonist-based therapy for cocaine addiction in preclinical research [2].
  • RTI-55 is primarily used as a radioligand for neuroimaging. Its high affinity for both DAT and SERT, especially when labeled with iodine-123, allows it to visualize these transporters in the living human brain using SPECT, which is crucial for studying Parkinson's disease and other neurological disorders [3] [6].

References

Quantitative Comparison of Duration and Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological differences between Troparil and cocaine based on experimental data.

Parameter Cocaine This compound (β-CPT) Experimental Context & Notes
Primary Mechanism Dopamine Reuptake Inhibitor (DRI) [1] Dopamine Reuptake Inhibitor (DRI) [2] Both increase dopamine in the synaptic cleft by blocking its reuptake [2] [3].
Duration of Action Short-lived: ~15-30 minutes (general high) [4] "A few times longer" than cocaine [2] This compound's carbon-carbon bond is non-hydrolyzable, unlike cocaine's ester bond, leading to longer action [2] [5].
Potency (DAT) Baseline "A few times more potent" [2] Potency is measured by affinity for the Dopamine Transporter (DAT). Some analogs are up to 26x more potent [6].
Metabolic Stability Rapidly hydrolyzed by plasma esterases (half-life ~1 hr) [1] Higher stability; main metabolic step is demethylation [5] This compound's lack of an ester linkage prevents the same rapid metabolic degradation as cocaine [2].

Detailed Experimental Data and Protocols

Investigation of Metabolic Pathways
  • Objective: To characterize and compare the metabolism of cocaine-like New Psychoactive Substances, including this compound.
  • Methodology: The study used pooled human liver S9 fraction (pHLS9) and rat urine to identify metabolites. Analysis was performed using high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) [5].
  • Key Findings: The study confirmed that while cocaine is rapidly metabolized by esterases, the main metabolic reaction for this compound was demethylation, followed by hydroxylation and glucuronidation [5]. This fundamental difference in metabolic fate directly supports the observed longer duration of action.
Behavioral Studies in Animal Models
  • Objective: To assess the cocaine-like discriminative stimulus effects of potent phenyltropane analogs.
  • Methodology: Researchers trained rats to discriminate cocaine from saline using a standard two-lever discrimination procedure. The animals were then administered this compound (and other analogs) to see if they would respond on the cocaine-associated lever [6].
  • Key Findings: this compound completely substituted for cocaine, meaning it produced similar subjective effects. Furthermore, some phenyltropane analogs were found to be many times more potent than cocaine itself (e.g., 6 to 26-fold) [6]. These potent effects correlate with high binding affinities for the dopamine transporter.

Mechanism of Action and Experimental Workflow

The core reason for this compound's prolonged duration lies in its molecular structure and its interaction with the dopamine transporter. The following diagram illustrates the mechanistic difference and the general experimental workflow used to study it.

cluster_cocaine Cocaine Metabolism cluster_this compound This compound Metabolism C1 Cocaine Molecule (Ester Linkage) C2 Rapid Hydrolysis by Plasma Esterases C1->C2 C3 Short Duration of Action C2->C3 T1 This compound Molecule (Non-hydrolyzable C-C Bond) T2 Resists Esterase Hydrolysis Primary Step: Demethylation T1->T2 T3 Longer Duration of Action T2->T3 Start Dopamine Transporter (DAT) Binding Start->C1 Start->T1

Critical Research Context

When interpreting these findings, it is important to consider the following:

  • Research Purpose: this compound is primarily used as a research chemical to map dopamine transporters in the brain and study stimulant drugs, avoiding the stringent licensing required for cocaine [2]. It is not an approved human therapeutic.
  • Legal Status: The legal status of this compound is often unclear, and it may be considered a controlled substance analogue of cocaine in many jurisdictions, such as the United States and Canada [2]. It has also been identified as a New Psychoactive Substance (NPS) in seized illegal products [7].
  • Synthesis Challenge: Despite its effects, recreational use is rare because its synthesis from methylecgonidine is demanding and beyond the capacity of most illicit drug manufacturers [2].

References

Troparil Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Property Description & Experimental Data
Primary Target Dopamine Transporter (DAT) [1]
Mechanism of Action Dopamine Reuptake Inhibitor (DRI) [1]
Relative DAT Potency A few times more potent than cocaine as a dopamine reuptake inhibitor [1]
Selectivity Profile More potent at DAT than at the serotonin transporter (SERT); its affinity for the norepinephrine transporter (NET) is cited as potentially exceeding its DAT affinity, though this requires further verification [1].
Key Structural Feature Contains a non-hydrolyzable carbon-carbon bond between the phenyl ring and tropane ring, making it a pure stimulant without local anesthetic action [1].

Experimental Protocols for DAT Binding Studies

The quantitative data on Troparil's binding affinity is typically generated through standardized radioligand competition binding assays. Here is a detailed methodology based on common practices in the field, which are also reflected in the search results [2] [3].

  • 1. Tissue Preparation: Rat striatal brain membranes are homogenized in an appropriate ice-cold buffer (e.g., 0.32 M sucrose, 10 mM sodium phosphate, pH 7.4) and centrifuged multiple times to isolate the membrane fraction [2].
  • 2. Radioligand Binding Assay:
    • Assay tubes are prepared with a set amount of membrane tissue (e.g., 0.5 mg original wet weight).
    • A known, low concentration of a radiolabeled DAT ligand is added (e.g., 10 pM [125I]RTI-55 or [3H]WIN 35,065-2 itself) [2] [1].
    • Increasing concentrations of the unlabeled test compound (this compound) are added to create a displacement curve.
    • Tubes are incubated to reach binding equilibrium (e.g., 50-60 minutes at 25°C) [2].
  • 3. Termination and Filtration: The reaction is stopped by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioactivity while washing away free radioligand [2].
  • 4. Data Analysis: The radioactivity on the filters is measured. The concentration of this compound that displaces 50% of the specific radioligand binding (IC50) is calculated. This IC50 value can then be used to determine the inhibition constant (Ki), which quantifies this compound's binding affinity for DAT [2].

The Dopamine Transporter (DAT): Structure and Binding

To fully understand this compound's action, it helps to know its target. The Dopamine Transporter (DAT) is a key protein that regulates dopamine levels in the brain.

DAT_Structure DAT Protein Structure TM_Helices 12 Transmembrane (TM) Helices DAT_Structure->TM_Helices N_term Intracellular N-terminus DAT_Structure->N_term C_term Intracellular C-terminus DAT_Structure->C_term EL4 Extracellular Loop 4 (EL4) DAT_Structure->EL4 Transport_Cycle DAT Transport Conformational Cycle OutOpen 1. Outward-Open State (Apo form, extracellular gate open) Occluded 2. Substrate-Occluded State (DA bound, gates closed) OutOpen->Occluded DA/Na⁺/Cl⁻ binding EL4 movement InOpen 3. Inward-Open State (DA released intracellularly) Occluded->InOpen Conformational change Intracellular gate opening InOpen->OutOpen Reset Troparil_Action This compound Binds to S1 Site Troparil_Action->OutOpen Stabilizes

This compound acts by binding to the central S1 substrate binding site of DAT [4] [5]. This binding stabilizes the transporter in the outward-open conformation, physically preventing dopamine from being transported back into the neuron [4]. As a result, dopamine remains in the synaptic cleft, leading to prolonged stimulation of dopamine receptors and its characteristic stimulant effects [1] [5].

Conclusion for Researchers

  • This compound is a potent and selective DAT inhibitor, with a cleaner pharmacological profile than cocaine due to the absence of local anesthetic effects and potentially lower cardiotoxicity [1].
  • Its phenyltropane structure is a classic scaffold for DAT inhibitors, and the non-hydrolyzable bond is key to its pure stimulant effect and longer duration of action compared to cocaine [1].
  • While it shows clear DAT selectivity over SERT, its complete selectivity profile, especially regarding NET, may require careful consideration depending on the specific research application [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile: Troparil vs. Cocaine

This compound is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from cocaine. The table below summarizes its key properties in comparison to cocaine, based on experimental data [1] [2] [3].

Feature This compound (WIN 35,065-2) Cocaine
Primary Mechanism Dopamine Reuptake Inhibitor (DRI) [1] Dopamine, Serotonin, and Norepinephrine Reuptake Inhibitor [1]
DAT Affinity (Ki) ~49.8 nM [3] (Other sources: 23 nM [1]) ~241 nM [3] (Other sources: 89 nM [1])
Potency (DAT) Several times more potent than cocaine [1] [2] Baseline potency [1]
SERT Affinity Less potent [1] More potent [1]
Duration of Action Longer duration (spanning a few times longer) [1] Shorter duration [1]
Key Structural Difference Non-hydrolyzable C-C bond between phenyl and tropane rings [1] [3] Hydrolyzable ester linkage [1] [3]
Local Anesthetic Effect No (pure stimulant) [1] [2] Yes [1]
Reported Cardiotoxicity Potentially slightly less cardiotoxic [1] Known cardiotoxicity [1]

Analysis of Legal Status

The legal status of this compound is ambiguous and likely varies by jurisdiction.

  • United States: this compound may be considered a controlled substance analog of cocaine due to its related chemical structure, which would subject it to similar regulations under the Federal Analog Act [1] [4].
  • Canada: Its legal status is also unclear and appears to depend on whether it is considered a derivative of ecgonine, coca, or cocaine according to the wording of the Controlled Drugs and Substances Act [1].
  • European Context: Its identification in illegal products in Poland confirms that it is treated as an illicit New Psychoactive Substance (NPS) in at least some European countries [5].

> Recommendation for Researchers: Due to this legal ambiguity, it is crucial to consult directly with your institution's legal department or regulatory affairs office for guidance specific to your location and research context.

Research Applications & Experimental Data

This compound is primarily used in scientific research as a tool to study the dopamine transporter (DAT).

  • Mapping Dopamine Transporters: Radiolabeled forms of this compound (e.g., [³H]WIN 35,065-2) have been used in both human and animal studies to map the distribution and density of dopamine transporters in the brain [1].
  • Animal Models: It serves as a valuable alternative to cocaine in animal research into stimulant drugs, producing similar effects while avoiding the stringent licensing requirements associated with cocaine itself [1].
Metabolic Fate and Detection

Understanding the metabolism of a substance is critical for its detection in forensic and clinical toxicology. A recent study characterized this compound's metabolism as follows [6]:

  • Phase I Metabolism: The main metabolic step is demethylation. Other pathways include hydroxylation of the tropane ring, the phenyl ring, and combinations thereof.
  • Phase II Metabolism: Glucuronidation of the phase I metabolites occurs.
  • Detection in Bio-samples: Phase I metabolites were detectable in both rat urine and incubations with a pooled human liver S9 fraction (pHLS9), while phase II metabolites were only detected in rat urine. The parent this compound compound was not detectable in urine, highlighting the importance of targeting its metabolites for identification [6].

The following diagram illustrates the experimental workflow for studying this compound's metabolic fate:

G Start Study Aim: Identify this compound Metabolites InVivo In Vivo Model (Oral administration to rats) Start->InVivo InVitro In Vitro Model (Pooled Human Liver S9 fraction) Start->InVitro Sample Biological Sample Collection (Urine, Incubation Mixture) InVivo->Sample InVitro->Sample Prep Sample Preparation (Protein precipitation) Sample->Prep Analysis HPLC-HRMS/MS Analysis Prep->Analysis Results Metabolite Identification (Phase I and Phase II) Analysis->Results

Conclusion for Researchers

This compound presents a pharmacologically interesting profile as a potent and selective dopamine reuptake inhibitor with a longer duration of action than cocaine.

  • For comparative studies, it is a valuable tool for probing DAT function without the local anesthetic effects of cocaine.
  • For forensic and clinical purposes, the identified metabolites, particularly demethylated and hydroxylated products, provide targets for confirming this compound consumption.
  • The most significant hurdle for researchers is the unclear legal status across multiple regions, which necessitates careful legal verification before any procurement or experimental work.

References

Troparil abuse potential compared to cocaine

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Troparil and Cocaine

Parameter This compound (WIN 35,065-2) Cocaine
Primary Mechanism Dopamine Reuptake Inhibitor (DRI) [1] Dopamine Reuptake Inhibitor [1]
DAT Affinity (IC50 nM) 23 ± 5 nM [1] [2] 89 ± 4.8 nM [1] [2]
SERT Affinity (IC50 nM) 1962 ± 61 nM [1] [2] 1045 ± 89 nM [1] [2]
Relative DAT Potency Several times more potent than cocaine [1] Baseline
Onset of Action Slower onset [3] Rapid onset [3]
Duration of Action Longer duration than cocaine [1] Short duration [1]
Local Anesthetic Effect No (lacks ester linkage) [1] Yes [1]
Cardiotoxicity Potentially slightly less cardiotoxic [1] Known cardiotoxicity [1]
Reinforcing Strength Data limited; related phenyltropanes show lower reinforcing strength [3] [4] High reinforcing strength [3] [4]

Experimental Evidence on Reinforcing Strength

Research directly on this compound's abuse potential in humans is scarce, but studies on closely related phenyltropane analogs provide valuable insights. These compounds were designed to have a slower onset and longer duration of action, which are key factors influencing abuse liability [3] [4].

  • Experimental Protocol: A study used a progressive-ratio (PR) schedule in rhesus monkeys to compare the reinforcing strength of cocaine and two phenyltropane analogs, RTI-336 and RTI-177 [3] [4].
    • Subjects: Rhesus monkeys with extensive histories of cocaine self-administration.
    • Procedure: The subjects were allowed to self-administer various doses of cocaine, RTI-336, or RTI-177. Under a PR schedule, the number of lever presses required to receive a single drug injection increases after each injection. The session ended when the subject did not receive an injection for 2 hours. The break point—the highest completed response requirement—is a measure of the drug's reinforcing strength.
  • Key Findings: While cocaine functioned as a reinforcer in all monkeys, RTI-336 and RTI-177 were effective in only three out of four subjects. More importantly, both phenyltropane analogs resulted in fewer injections than cocaine, indicating they were weaker reinforcers [3] [4]. The conclusion was that the slower-onset, longer-duration dopamine-selective uptake inhibitors have a lower abuse liability than cocaine [3].

Molecular Mechanisms and Signaling Pathways

The abuse potential of stimulants like cocaine and this compound is primarily linked to their action on the brain's dopamine system. The following diagram illustrates the key molecular signaling pathway involved in cocaine use disorder, which this compound also hijacks.

cocaine_pathway Cocaine_this compound Cocaine/Troparil DAT Dopamine Transporter (DAT) Cocaine_this compound->DAT Inhibits Dynorphin Dynorphin Release ↑ Cocaine_this compound->Dynorphin Increases KOR Kappa Opioid Receptor (KOR) Phosphorylation DAT Phosphorylation (Threonine-53) KOR->Phosphorylation Triggers Dynorphin->KOR Activates DA_Uptake Dopamine Uptake ↑ Phosphorylation->DA_Uptake Activates Extracellular_DA Extracellular Dopamine ↓ DA_Uptake->Extracellular_DA Causes Reward_Circuit Reward Circuit Dysfunction Extracellular_DA->Reward_Circuit Leads to Seeking Drug Seeking & Relapse Reward_Circuit->Seeking Promotes

The pathway highlights a key finding from recent research: chronic cocaine use increases the peptide dynorphin, which activates kappa opioid receptors (KOR). This triggers the phosphorylation of the dopamine transporter (DAT) at a specific site (threonine-53), putting it into "overdrive" and rapidly clearing dopamine from the synapse [5]. This dopamine deficiency state undermines normal reward processing and drives further drug seeking [5].

Research Applications and Future Directions

The pharmacological profile of this compound and related phenyltropanes makes them valuable tools in substance abuse research.

  • Research Utility: this compound is used in scientific research as an alternative to cocaine for mapping dopamine transporters in the brain and studying stimulant effects in animals, as it avoids the stringent licensing required for cocaine itself [1].
  • Therapeutic Strategies: Current research is exploring multiple avenues for treating cocaine use disorder, for which no FDA-approved medications exist [5] [6]. Key strategies include:
    • Targeting DAT Phosphorylation: Researchers are developing mRNA-based drugs to block the site-specific phosphorylation of DAT, preventing the dopamine depletion that drives addiction [5].
    • Repurposing GLP-1 Agonists: Preclinical studies show that semaglutide can significantly reduce cocaine self-administration and seeking in rats, suggesting a potential new treatment pathway [6].
  • For Laboratory Research: this compound serves as a potent, selective, and longer-acting research-grade alternative to cocaine for studying the dopamine transporter [1].
  • For Drug Development: The phenyltropane class demonstrates that high DAT affinity and selectivity can be separated from high abuse liability by modifying pharmacokinetics (slower onset, longer duration) [3] [4]. Emerging strategies like inhibiting DAT phosphorylation or using GLP-1 agonists represent promising non-addictive therapeutic avenues [5] [6].

References

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Last modified: 07-20-2023

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